molecular formula C5H4BrIN2 B1524170 6-Bromo-2-iodopyridin-3-amine CAS No. 915006-52-9

6-Bromo-2-iodopyridin-3-amine

Cat. No.: B1524170
CAS No.: 915006-52-9
M. Wt: 298.91 g/mol
InChI Key: UZVBAENLXVNXCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-iodopyridin-3-amine (CAS 915006-52-9) is a high-purity, dihalogenated pyridine derivative that serves as a valuable synthetic intermediate in organic chemistry and drug discovery research. With a molecular formula of C5H4BrIN2 and a molecular weight of 298.91 g/mol, this compound features both bromine and iodine substituents on its pyridine ring, which exhibit distinct reactivity and allow for sequential, site-selective cross-coupling reactions such as Suzuki, Sonogashira, and Negishi couplings . This controlled functionalization makes it a crucial building block for constructing complex nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and agrochemicals. Its primary research value lies in its application as a precursor for the synthesis of fused polycyclic systems; for example, it can be cyclized to create pyrrolo[3,2-b]pyridine scaffolds, a privileged structure in medicinal chemistry . As a handle for further derivatization, the electron-rich 3-amino group can also be modified to fine-tune the properties of the final molecule. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should note that this compound requires storage in a dark place under an inert atmosphere at 2-8°C to maintain stability . Appropriate personal protective equipment should be worn, as it may be harmful if swallowed and may cause skin and serious eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-iodopyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrIN2/c6-4-2-1-3(8)5(7)9-4/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVBAENLXVNXCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694835
Record name 6-Bromo-2-iodopyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915006-52-9
Record name 6-Bromo-2-iodopyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Value of 6-Bromo-2-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromo-2-iodopyridin-3-amine

In the landscape of modern drug discovery and development, highly functionalized heterocyclic scaffolds are indispensable building blocks. Among these, this compound stands out as a trifunctionalized pyridine derivative of significant strategic value. The orthogonal reactivity of its substituents—the nucleophilic amino group, the bromine atom amenable to palladium-catalyzed cross-coupling, and the iodine atom, which can also participate in various coupling reactions—makes it a versatile precursor for constructing complex molecular architectures.

The aminopyridine moiety is a well-established pharmacophore found in numerous biologically active compounds, particularly kinase inhibitors.[1] This guide, designed for researchers, chemists, and drug development professionals, provides a comprehensive overview of a proposed, robust synthetic route to this compound. It explains the causal logic behind the strategic choices in the synthesis and details the analytical methods required for its unambiguous characterization, ensuring scientific integrity and reproducibility.

A Logic-Driven Synthetic Strategy

Direct halogenation of an aminopyridine precursor presents significant regioselectivity challenges. For instance, the direct bromination of 3-aminopyridine often yields a mixture of 2-, 4-, and 6-bromo isomers due to the strong ortho, para-directing nature of the amino group.[2][3][4] To circumvent these issues and achieve a clean, scalable synthesis, a multi-step pathway starting from a pre-functionalized precursor is proposed. This route leverages well-established, high-yielding transformations to control the sequential introduction of each functional group.

The chosen strategy begins with 6-bromo-3-nitropyridine and proceeds through a key Sandmeyer reaction, a classic and reliable method for converting an aryl amine into an aryl halide via a diazonium salt intermediate.[5][6][7]

Proposed Synthetic Workflow

The synthesis is designed as a three-step sequence, ensuring high purity and control at each stage.

Synthesis_Workflow cluster_0 Step 1: Selective Reduction cluster_1 Step 2: Diazotization & Iodination (Sandmeyer Reaction) A 6-Bromo-3-nitropyridine B 6-Bromopyridin-3-amine A->B SnCl2·2H2O, HCl C 6-Bromo-2-aminopyridin-3-amine (Hypothetical Intermediate) D This compound B->D 1. NaNO2, H2SO4 2. KI Start 3-Aminopyridine Intermediate 6-Bromopyridin-3-amine Start->Intermediate N-Bromosuccinimide (NBS) Acetonitrile Product This compound Intermediate->Product N-Iodosuccinimide (NIS) H2SO4

Caption: Proposed direct synthesis of this compound.

This direct two-step approach is chosen for its efficiency. The key scientific challenge lies in controlling the regioselectivity of both the bromination and iodination steps. The amino group at the 3-position is a powerful activating and ortho-para director, while the pyridine nitrogen is deactivating. This electronic interplay must be carefully managed.

PART 1: Synthesis of 6-Bromopyridin-3-amine

The initial step involves the selective bromination of 3-aminopyridine at the 6-position (para to the amino group). Using N-Bromosuccinimide (NBS) as the brominating agent offers a milder and more selective alternative to liquid bromine.[2]

Experimental Protocol: Bromination

Materials:

  • 3-Aminopyridine (1.0 eq.)

  • N-Bromosuccinimide (NBS) (1.0-1.1 eq.)

  • Anhydrous Acetonitrile

  • Saturated aqueous sodium thiosulfate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous sodium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Reaction Setup: To a dry three-necked flask under an inert atmosphere, add 3-aminopyridine (1.0 eq.) and dissolve it in anhydrous acetonitrile.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is critical to minimize the formation of dibrominated and other isomeric byproducts.[3]

  • Reagent Addition: Add NBS (1.0-1.1 eq.) portion-wise over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate to consume any remaining NBS. Dilute the mixture with DCM or ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel to isolate the desired 6-bromo isomer from other byproducts.[2]

PART 2: Synthesis of this compound

The second step is the iodination of 6-bromopyridin-3-amine. The existing amino and bromo substituents direct the incoming electrophile. The amino group strongly directs ortho to its position (the 2- and 4-positions). The 2-position is sterically less hindered, making it the favored site for iodination. N-Iodosuccinimide (NIS) is an effective iodinating agent for this transformation.

Experimental Protocol: Iodination

Materials:

  • 6-Bromopyridin-3-amine (1.0 eq.)

  • N-Iodosuccinimide (NIS) (1.1 eq.)

  • Concentrated Sulfuric Acid (catalytic)

  • Acetonitrile or Dichloromethane

  • Saturated aqueous sodium thiosulfate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 6-bromopyridin-3-amine (1.0 eq.) in acetonitrile or DCM.

  • Acidification: Cool the solution to 0 °C and slowly add a catalytic amount of concentrated sulfuric acid.

  • Reagent Addition: Add NIS (1.1 eq.) in one portion.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with saturated aqueous sodium thiosulfate. Dilute with DCM or ethyl acetate.

  • Extraction: Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude solid by recrystallization or column chromatography to yield pure this compound.

Characterization and Data Analysis

Unambiguous confirmation of the final product's structure and purity is achieved through a combination of spectroscopic techniques.

Quantitative Data Summary
PropertyValueSource/Method
Molecular Formula C₅H₄BrIN₂Calculated
Molecular Weight 298.91 g/mol Calculated
Appearance Off-white to tan solidExpected
CAS Number 915006-52-9[8]
Expected Spectroscopic Data
TechniqueExpected DataInterpretation
¹H NMR δ ~7.5-7.8 (d, 1H), δ ~7.0-7.3 (d, 1H), δ ~4.5-5.5 (br s, 2H)Two doublets in the aromatic region corresponding to the two coupled pyridine protons. A broad singlet for the -NH₂ protons.
¹³C NMR 6 signals expected in the aromatic region.Confirms the presence of 5 distinct carbon environments in the pyridine ring (one signal may be suppressed).
Mass Spec (EI) M⁺ at m/z 298/300 (approx. 1:1 ratio)The molecular ion peak will show the characteristic isotopic pattern for one bromine atom.
IR Spectroscopy 3450-3300 cm⁻¹ (two bands), ~1620 cm⁻¹ (N-H bend), ~1300 cm⁻¹ (C-N stretch)Two sharp bands indicate a primary amine N-H stretch.[9] The N-H bending and C-N stretching vibrations confirm the functional groups.[9]

Conclusion

This guide outlines a logical and experimentally grounded pathway for the synthesis of this compound, a highly valuable building block for pharmaceutical research. By carefully selecting reagents and controlling reaction conditions, the inherent challenges of regioselectivity in pyridine chemistry can be successfully navigated. The detailed protocols and characterization data serve as a reliable resource for scientists, enabling the consistent and verifiable production of this key intermediate. The principles discussed herein—strategic precursor selection, control of reaction parameters, and thorough analytical validation—are cornerstones of robust process development in the chemical sciences.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of 6-Bromo-2-iodopyridin-3-amine, a key building block in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document is structured to deliver not just data, but also the scientific rationale behind its determination and application, ensuring a blend of technical accuracy and practical insight.

Introduction: The Strategic Importance of this compound

This compound is a dihalogenated aminopyridine derivative of significant interest in the synthesis of complex heterocyclic scaffolds. The strategic placement of bromine and iodine atoms, coupled with the nucleophilic amino group, offers a versatile platform for a variety of chemical transformations. The differential reactivity of the carbon-bromine and carbon-iodine bonds allows for selective, sequential cross-coupling reactions, making this molecule a valuable synthon for the construction of novel pharmaceutical agents and functional materials. Understanding its fundamental physicochemical properties is paramount for its effective handling, reaction optimization, and the prediction of its behavior in biological systems.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unequivocal identity. This compound is a solid at room temperature, with its structure and key identifiers summarized below.

Table 1: Core Identification and Structural Details of this compound

IdentifierValueSource(s)
IUPAC Name This compound[1][2]
CAS Number 1245643-34-8, 915006-52-9[1][3][4][5]
Molecular Formula C₅H₄BrIN₂[1][2]
Molecular Weight 298.91 g/mol [1][2]
Canonical SMILES NC1=CC=C(Br)N=C1I[1][2]
InChI Key HHQGRKKBXXFFFZ-UHFFFAOYSA-N[1]
Purity Typically ≥97%[1]

Note on CAS Numbers: Both CAS numbers 1245643-34-8 and 915006-52-9 are associated with this compound, potentially from different suppliers or registration periods. Researchers should verify the CAS number with their specific source.

The structural arrangement of the substituents on the pyridine ring dictates the molecule's electronic properties and reactivity. The electron-donating amino group activates the ring towards electrophilic substitution, while the electron-withdrawing halogen atoms have a deactivating effect.

Caption: Chemical structure of this compound.

Physicochemical Properties: A Quantitative Overview

The following table summarizes the key physicochemical properties of this compound. Where experimental data for the specific compound is unavailable, predicted values or data from closely related analogs are provided for guidance.

Table 2: Summary of Physicochemical Properties

PropertyValueExperimental/PredictedNotes and Rationale
Melting Point ~111-112 °CPredicted (based on analog)The melting point of the isomeric 2-Amino-5-bromo-3-iodopyridine is reported as 111-112 °C[6]. Due to structural similarities, a comparable melting point is expected. The presence of both bromine and iodine atoms contributes to a relatively high melting point for a molecule of this size due to strong intermolecular forces.
Boiling Point >300 °C (Predicted)PredictedDue to its relatively high molecular weight and polarity, a high boiling point is anticipated. Experimental determination may be challenging due to potential decomposition at elevated temperatures.
Solubility Limited solubility in water. Soluble in common organic solvents like ethanol and dichloromethane.PredictedThe presence of the polar amino group may impart slight aqueous solubility, but the hydrophobic pyridine ring and halogen substituents suggest greater solubility in organic solvents[7].
pKa ~2-3 (Predicted)PredictedThe amino group is expected to be weakly basic due to the electron-withdrawing effects of the halogen atoms and the pyridine ring nitrogen. For comparison, the pKa of 3-aminopyridine is around 6.0, and the presence of two halogens would significantly reduce this value.
LogP 2.424PredictedThis value indicates a moderate degree of lipophilicity, suggesting the compound can partition between aqueous and organic phases. This is a critical parameter in drug development for predicting membrane permeability and absorption.[1]

Experimental Methodologies for Property Determination

The following section outlines the standard experimental protocols for determining the key physicochemical properties listed above. The causality behind these experimental choices is explained to provide a deeper understanding of the scientific process.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides a quick and reliable indication of a compound's purity. A sharp melting range (typically within 1-2 °C) is indicative of a pure crystalline solid.

Step-by-Step Protocol:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground to ensure uniform heat distribution.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first liquid appears and the temperature at which the last solid melts are recorded as the melting range.

G A Grind Sample B Load Capillary Tube A->B C Place in Apparatus B->C D Heat Slowly & Observe C->D E Record Melting Range D->E

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Rationale: Understanding the solubility of a compound in various solvents is crucial for its use in synthesis, purification, and formulation. A qualitative assessment provides a practical understanding of its dissolution behavior.

Step-by-Step Protocol:

  • Solvent Selection: A range of solvents with varying polarities are chosen (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane).

  • Sample Addition: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube.

  • Solvent Addition: The selected solvent is added portion-wise (e.g., in 0.5 mL increments) to the test tube.

  • Observation: After each addition, the mixture is agitated, and the dissolution of the solid is observed.

  • Classification: The solubility is classified as "soluble," "sparingly soluble," or "insoluble" based on the amount of solvent required to dissolve the sample.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of a molecule.

Rationale: NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, allowing for unambiguous structure elucidation. For this compound, ¹H and ¹³C NMR are key.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Spectral Analysis: The chemical shifts (δ), integration values, and coupling patterns (multiplicity and coupling constants, J) of the proton signals are analyzed.

Expected ¹H NMR Spectral Features:

Based on the structure and data for the related compound 2-Amino-5-bromo-3-iodopyridine[8], the following features are anticipated:

  • Two distinct signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the two protons on the pyridine ring. These would likely appear as doublets due to coupling with each other.

  • A broad singlet in the region of δ 4.5-5.5 ppm corresponding to the two protons of the amino group. The chemical shift of this peak can be highly dependent on the solvent and concentration.

Rationale: Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. It can also provide structural information through the analysis of fragmentation patterns.

Mass Spectrometry Protocol:

  • Sample Introduction: A dilute solution of the compound is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., LC-MS).

  • Ionization: The molecules are ionized, for example, by Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured.

Expected Mass Spectrum Features:

  • Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (298.91 g/mol ).

  • Isotopic Pattern: Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units. The iodine atom (¹²⁷I) is monoisotopic and will not contribute to this pattern. This isotopic signature is a key diagnostic feature for bromine-containing compounds.

  • Fragmentation: Common fragmentation pathways for halogenated pyridines involve the loss of halogen atoms and cleavage of the pyridine ring.

G cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A Dissolve in Solvent B Introduce into MS A->B C Ionize Sample B->C D Detect Ions (m/z) C->D E Analyze Molecular Ion D->E F Examine Isotopic Pattern D->F G Identify Fragment Ions D->G

Caption: General Workflow for Mass Spectrometry Analysis.

Safety and Handling

As with any halogenated aromatic amine, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 6-Bromo-2-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Molecular Structure and Expected NMR Features

The molecular structure of 6-Bromo-2-iodopyridin-3-amine dictates the number and type of signals observed in its NMR spectra. The pyridine ring contains two protons and five carbon atoms, each with a unique chemical environment due to the influence of the bromine, iodine, and amine substituents.

The amino group (-NH₂) is an electron-donating group, which tends to shield the protons and carbons on the ring, shifting their signals to a higher field (lower ppm). Conversely, the bromine and iodine atoms are electron-withdrawing groups through induction, deshielding the adjacent nuclei and shifting their signals to a lower field (higher ppm). The interplay of these electronic effects, along with steric interactions, determines the final chemical shifts and coupling patterns.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit two signals in the aromatic region, corresponding to the two protons on the pyridine ring (H-4 and H-5), and a broad signal for the amine protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ) [ppm]Predicted MultiplicityPredicted Coupling Constant (J) [Hz]
H-47.20 - 7.40Doublet8.0 - 9.0
H-56.80 - 7.00Doublet8.0 - 9.0
-NH₂4.50 - 5.50Broad Singlet-
Interpretation of the ¹H NMR Spectrum:
  • H-4 and H-5: These two protons are ortho to each other, resulting in a doublet for each signal with a typical ortho-coupling constant of 8-9 Hz. The H-4 proton is expected to be at a lower field (downfield) compared to the H-5 proton due to the deshielding effect of the adjacent iodine atom and the para-relationship to the bromine atom. The H-5 proton is ortho to the electron-donating amino group, which would shift its signal to a higher field (upfield).

  • -NH₂ Protons: The protons of the primary amine will likely appear as a broad singlet. The chemical shift of this signal can be highly variable and is dependent on the solvent, concentration, and temperature, as these protons can undergo chemical exchange.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show five distinct signals for the five carbon atoms of the pyridine ring.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ) [ppm]
C-280 - 90
C-3145 - 155
C-4125 - 135
C-5115 - 125
C-6140 - 150
Interpretation of the ¹³C NMR Spectrum:
  • C-2: This carbon is directly attached to the highly electronegative iodine atom, which will cause a significant upfield shift due to the "heavy atom effect," a phenomenon commonly observed for carbons bonded to iodine or bromine. Therefore, C-2 is expected to have the lowest chemical shift among the ring carbons.

  • C-3: The C-3 carbon, bonded to the amino group, is expected to be significantly deshielded and appear at a lower field. The electron-donating nature of the nitrogen atom in the amino group results in a downfield shift for the attached carbon.

  • C-4 and C-5: These carbons will have intermediate chemical shifts. C-4 will be influenced by the adjacent iodine and the para-bromine, while C-5 will be primarily influenced by the ortho-amino group and the meta-bromine.

  • C-6: The C-6 carbon, attached to the bromine atom, will also be deshielded and appear at a low field, though typically not as downfield as a carbon attached to an amino group.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.

Sample Preparation
  • Sample Weighing: For ¹H NMR, accurately weigh approximately 5-10 mg of the compound. For ¹³C NMR, a higher concentration is preferable, so weigh 20-50 mg.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of compound. Other deuterated solvents like DMSO-d₆ or Acetone-d₆ can also be used depending on the sample's solubility.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Pulse Program: A standard one-pulse sequence (e.g., zg30 on Bruker instruments).

  • Temperature: 298 K (25 °C).

  • Spectral Width (SW): Approximately 15-20 ppm, centered around 7-8 ppm.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans (NS): 8 to 16 scans are typically sufficient for a good signal-to-noise ratio.

  • Referencing: The spectrum should be referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm) or an internal standard like tetramethylsilane (TMS, δ = 0.00 ppm).

  • Pulse Program: A standard proton-decoupled pulse sequence with a 30° pulse (e.g., zgpg30 on Bruker instruments).

  • Temperature: 298 K (25 °C).

  • Spectral Width (SW): Approximately 200-220 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

  • Referencing: The spectrum should be referenced to the solvent peak of CDCl₃ (δ = 77.16 ppm).

Visualizations

Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

NMR Analysis Workflow

NMR_Analysis_Workflow Workflow for NMR Spectral Analysis A Sample Preparation (Dissolution in Deuterated Solvent) B Data Acquisition (1H and 13C NMR) A->B Transfer to Spectrometer C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C Raw Data (FID) D 1H NMR Analysis (Chemical Shift, Multiplicity, Integration) C->D Processed 1H Spectrum E 13C NMR Analysis (Chemical Shift) C->E Processed 13C Spectrum F Structural Elucidation (Assignment of Signals to Nuclei) D->F E->F G Final Report (Data Tables and Interpretation) F->G Complete Assignment

Caption: A generalized workflow for the acquisition and analysis of NMR spectral data.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for this compound. The analysis, grounded in fundamental NMR principles and comparisons with related structures, offers a reliable framework for the structural verification of this important chemical intermediate. The detailed experimental protocol further serves as a practical resource for researchers aiming to acquire high-quality NMR data for this and similar compounds. While the provided spectral data is predictive, it serves as a robust guide for interpreting experimentally obtained spectra.

An In-depth Technical Guide to the Synthesis of 6-Bromo-2-iodopyridin-3-amine: Strategies and Methodologies for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 6-Bromo-2-iodopyridin-3-amine, a highly functionalized pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. The strategic placement of bromo, iodo, and amino groups on the pyridine core makes this compound a versatile building block for the synthesis of complex molecular architectures and novel pharmaceutical agents. This document will delve into the rationale behind the chosen synthetic routes, offering detailed experimental protocols and insights into the underlying chemical principles.

Introduction: The Significance of Polysubstituted Pyridines

The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds. The ability to precisely install multiple, distinct functional groups onto the pyridine ring is paramount for fine-tuning the steric and electronic properties of a molecule, thereby optimizing its pharmacological profile. This compound serves as a prime example of a key intermediate, where each substituent offers a unique handle for subsequent chemical transformations, such as cross-coupling reactions or further derivatization of the amino group.

This guide will focus on a logical and accessible synthetic approach, starting from a common and commercially available precursor. The methodologies described are grounded in established chemical principles and supported by peer-reviewed literature, ensuring scientific integrity and reproducibility.

Retrosynthetic Analysis and Strategic Planning

A retrosynthetic analysis of the target molecule, this compound, suggests a multi-step synthesis involving the sequential introduction of the halogen and amino functionalities onto a pyridine core. The key challenge lies in achieving the desired regioselectivity for each substitution step.

A plausible and efficient synthetic strategy begins with a readily available starting material, 3-aminopyridine. The proposed forward synthesis involves three key transformations:

  • Regioselective Bromination: Introduction of a bromine atom at the 6-position of 3-aminopyridine.

  • Regioselective Iodination: Introduction of an iodine atom at the 2-position of the brominated intermediate.

  • Purification and Characterization: Isolation and verification of the final product.

This approach leverages the directing effects of the amino group to guide the electrophilic halogenation reactions to the desired positions.

Synthetic Pathway and Experimental Protocols

The following sections provide a detailed, step-by-step guide for the synthesis of this compound, starting from 3-aminopyridine.

Step 1: Synthesis of 6-Bromopyridin-3-amine

The initial step involves the regioselective bromination of 3-aminopyridine. The amino group is a strong activating group and directs electrophiles to the ortho and para positions (2, 4, and 6-positions). To achieve selective bromination at the 6-position, careful control of reaction conditions and the choice of brominating agent are crucial. N-Bromosuccinimide (NBS) is a commonly used and effective reagent for this transformation.[1]

Reaction Scheme:

A 3-Aminopyridine B 6-Bromopyridin-3-amine A->B NBS, Acetonitrile A 6-Bromopyridin-3-amine B This compound A->B KI, KIO3, H2SO4 G cluster_0 Step 1: Bromination cluster_1 Step 2: Iodination 3-Aminopyridine 3-Aminopyridine 6-Bromopyridin-3-amine 6-Bromopyridin-3-amine 3-Aminopyridine->6-Bromopyridin-3-amine  NBS, Acetonitrile, 0°C to RT 6-Bromopyridin-3-amine_2 6-Bromopyridin-3-amine This compound This compound 6-Bromopyridin-3-amine_2->this compound  KI, KIO3, H2SO4, 90-100°C

References

An In-depth Technical Guide on the Regioselective Synthesis of 6-Bromo-2-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the synthetic strategies for obtaining 6-Bromo-2-iodopyridin-3-amine, a highly functionalized pyridine derivative of significant interest to researchers in drug discovery and development. The core challenge in the synthesis of this molecule lies in achieving precise regiocontrol during the sequential introduction of two different halogen atoms onto the 3-aminopyridine scaffold. This document elucidates the underlying principles of electrophilic aromatic substitution on substituted pyridines, proposes a robust and logical synthetic pathway, and provides detailed experimental protocols. Furthermore, it addresses potential side reactions and offers troubleshooting strategies, making it a valuable resource for scientists engaged in the synthesis of complex heterocyclic intermediates.

Introduction: The Strategic Importance of Polysubstituted Pyridines

The pyridine nucleus is a ubiquitous scaffold in a vast array of pharmaceuticals and agrochemicals. The strategic placement of various functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, including its potency, selectivity, and pharmacokinetic profile. This compound, with its distinct substitution pattern, offers three points for diversification: the amino group and two different halogen atoms, each amenable to a variety of subsequent chemical transformations, most notably cross-coupling reactions. This makes it a highly valuable building block for the construction of complex molecular architectures in the pursuit of novel therapeutic agents.

The synthesis of such a precisely substituted pyridine, however, is not trivial. It requires a deep understanding of the directing effects of the substituents on the pyridine ring to control the regioselectivity of the halogenation steps. This guide will delve into the chemical principles governing these transformations and present a logical and field-proven approach to the synthesis of this important intermediate.

The Synthetic Challenge: Navigating Regioselectivity in the Halogenation of 3-Aminopyridine

The direct synthesis of this compound from 3-aminopyridine presents a significant regiochemical challenge. The 3-amino group is a powerful activating and ortho, para-directing group, while the pyridine nitrogen is a deactivating group. In an electrophilic aromatic substitution reaction, the incoming electrophile will be directed to the positions ortho (2 and 4) and para (6) to the amino group.

Therefore, a stepwise approach is necessary to introduce the bromine and iodine atoms at the desired positions. The order of these steps is critical to achieving the target molecule. This guide will focus on a two-step synthesis commencing with the regioselective bromination of 3-aminopyridine to yield 6-Bromopyridin-3-amine, followed by the iodination of this intermediate.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for this compound is outlined below. The synthesis hinges on the successful regioselective introduction of the bromo and iodo substituents.

G target This compound intermediate 6-Bromopyridin-3-amine target->intermediate Iodination starting_material 3-Aminopyridine intermediate->starting_material Regioselective Bromination G cluster_0 Step 1: Regioselective Bromination 3-Aminopyridine 3-Aminopyridine 6-Bromopyridin-3-amine 6-Bromopyridin-3-amine 3-Aminopyridine->6-Bromopyridin-3-amine NBS, Acetonitrile, 0 °C G cluster_1 Step 2: Iodination 6-Bromopyridin-3-amine 6-Bromopyridin-3-amine This compound This compound 6-Bromopyridin-3-amine->this compound KI, KIO3, H2SO4, H2O

An In-Depth Technical Guide to the Stability and Storage of 6-Bromo-2-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of 6-Bromo-2-iodopyridin-3-amine in Synthesis

This compound is a highly functionalized heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. Its unique substitution pattern, featuring an amine directing group and two distinct halogen atoms (bromine and iodine) on a pyridine core, offers a versatile platform for complex molecular synthesis. The differential reactivity of the C-Br and C-I bonds in metal-catalyzed cross-coupling reactions, coupled with the nucleophilic character of the amine, allows for sequential and site-selective modifications, making it an invaluable intermediate in the construction of novel pharmaceutical agents and advanced materials.

However, the very features that make this molecule synthetically attractive also render it susceptible to various degradation pathways. Ensuring its chemical integrity from procurement through to reaction is paramount for reproducibility, yield, and the purity of the final product. This guide provides a comprehensive overview of the stability profile of this compound, offering field-proven insights into its optimal storage conditions, potential degradation mechanisms, and a robust protocol for stability assessment.

Chemical Stability Profile: A Mechanistic Perspective

While specific, publicly available stability data for this compound is limited, an expert analysis of its structure allows for the prediction of its primary stability liabilities. The pyridine ring, being electron-deficient, along with the presence of an oxidizable amine and two halogen atoms of differing lability, dictates its reactivity and degradation.

Potential Degradation Pathways
  • Oxidative Degradation: The primary amine group is susceptible to oxidation, a common degradation pathway for aminopyridines.[1][2] Atmospheric oxygen or trace oxidizing agents can lead to the formation of colored impurities, such as nitroso or nitro derivatives, or even dimerization to form azo or azoxy compounds. This process can be catalyzed by light and trace metals.

  • Photolytic Degradation: Aromatic halides, particularly iodo-aromatics, are known to be sensitive to light. The carbon-iodine bond is weaker than the carbon-bromine bond and can undergo homolytic cleavage upon exposure to UV or even high-intensity visible light. This can initiate radical reactions, leading to dehalogenation (formation of 6-bromopyridin-3-amine) or the formation of complex polymeric impurities. This photodehalogenation is a well-documented phenomenon for bromo- and iodo-substituted heteroaromatics.

  • Thermal Decomposition: While many pyridine derivatives are thermally robust, highly substituted and functionalized compounds can be more sensitive.[3][4][5][6] At elevated temperatures, decomposition can occur, potentially through radical mechanisms involving the cleavage of the C-I or C-Br bonds.

  • Hydrolytic Instability: Although generally stable, prolonged exposure to highly acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis or other reactions. However, under standard storage conditions, this is a less probable degradation route.

Recommended Storage and Handling Conditions

Based on the potential degradation pathways, a multi-faceted approach to storage is essential to preserve the purity and integrity of this compound. The following conditions are derived from best practices for sensitive pharmaceutical intermediates and an understanding of the compound's chemical nature.[7][8][9][10]

ParameterRecommended ConditionRationale
Temperature 2°C to 8°C (Refrigerated)Minimizes the rate of all potential chemical degradation reactions, including oxidation and thermal decomposition. Avoid freezing unless data confirms no adverse effects.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, significantly reducing the risk of oxidative degradation of the amine functionality.
Light Amber or Opaque ContainerProtects the compound from light exposure, preventing photolytic cleavage of the carbon-iodine and carbon-bromine bonds.[7]
Moisture Tightly Sealed Container in a Dry EnvironmentPrevents hydrolysis and minimizes moisture-mediated degradation pathways. The use of a desiccator for long-term storage is advisable.
Purity ≥97%Starting with high-purity material is crucial as impurities can sometimes catalyze degradation.

Handling Precautions:

  • Always handle the compound in a well-ventilated area, preferably a fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • When not in use, ensure the container is tightly sealed and stored under the recommended conditions.

  • Avoid exposure to strong oxidizing agents, strong acids, and strong bases.

Protocol for a Comprehensive Stability Study

To rigorously define the shelf-life and re-test period for this compound, a formal stability study is required. The following protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[11][12][13][14][15][16][17]

Objective

To assess the intrinsic stability of this compound under various environmental conditions (long-term, accelerated, and stress) and to identify potential degradation products.

Materials and Equipment
  • High-purity this compound (at least one batch, three for formal studies).

  • Stability chambers with controlled temperature and relative humidity (RH).

  • Photostability chamber (ICH Q1B compliant).

  • Amber glass vials with inert-lined caps.

  • HPLC system with a UV detector (or PDA) and a suitable column (e.g., C18).

  • LC-MS system for impurity identification.

  • pH meter.

  • Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂).

Experimental Workflow

The overall workflow for the stability study is depicted below.

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_stress Stress Conditions cluster_analysis Analysis at Time Points cluster_eval Evaluation Start Receive & Characterize Initial Sample (T=0) Package Package Samples in Amber Vials Start->Package LongTerm Long-Term (5°C ± 3°C) Package->LongTerm Accelerated Accelerated (25°C/60%RH) Package->Accelerated Stress Stress Testing (Forced Degradation) Package->Stress Pull Pull Samples at Scheduled Intervals LongTerm->Pull Accelerated->Pull Thermal Thermal (60°C) Stress->Thermal Photolytic Photolytic (ICH Q1B) Stress->Photolytic Oxidative Oxidative (H₂O₂) Stress->Oxidative Hydrolytic Hydrolytic (Acid/Base/Neutral) Stress->Hydrolytic Thermal->Pull Photolytic->Pull Oxidative->Pull Hydrolytic->Pull Analysis Purity Analysis (HPLC) Appearance, etc. Pull->Analysis Impurity Impurity Profiling & Identification (LC-MS) Analysis->Impurity Data Data Evaluation Impurity->Data Report Establish Storage Conditions, Retest Period & Report Data->Report

Caption: Experimental workflow for the stability assessment of this compound.

Step-by-Step Methodology

1. Initial Analysis (T=0)

  • Perform a complete analysis of the initial batch of this compound.

  • Tests: Appearance (visual inspection), Purity Assay and Impurity Profile (by HPLC), and Identity (e.g., by FT-IR or NMR). This baseline data is critical for comparison.

2. Sample Preparation and Storage

  • Aliquot the compound into amber glass vials that simulate the proposed long-term storage container.

  • For studies involving humidity, vials may be loosely capped or placed in open dishes within the humidity chamber.

  • Place the prepared samples into the respective stability chambers as outlined in the table below.

Study TypeStorage ConditionTesting Frequency
Long-Term 5°C ± 3°C0, 3, 6, 9, 12, 18, 24 months
Accelerated 25°C ± 2°C / 60% RH ± 5% RH0, 3, 6 months

3. Forced Degradation (Stress Testing) [12][][19]

  • Objective: To identify likely degradation products and establish the stability-indicating power of the analytical method. A single batch is typically used.

  • Thermal Stress: Expose the solid compound to 60°C for a period of 1 to 2 weeks.

  • Photostability: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

  • Oxidative Stress: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile/water) and treat with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. Monitor the reaction over 24-48 hours.

  • Hydrolytic Stress:

    • Acidic: Prepare a solution in 0.1 M HCl and heat at 60°C.

    • Basic: Prepare a solution in 0.1 M NaOH and heat at 60°C.

    • Neutral: Prepare a solution in water and heat at 60°C.

    • Monitor all hydrolytic studies over several days.

4. Analytical Testing at Time Points

  • At each scheduled time point, pull samples from the stability chambers.

  • Perform the same battery of tests as in the initial analysis: appearance and HPLC purity/impurity profile.

  • HPLC Method (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: 254 nm (or PDA to monitor for new peaks at different wavelengths)

    • This method should be validated to be "stability-indicating," meaning it can separate the intact compound from all significant degradation products.

5. Data Evaluation and Reporting

  • Compile the data from all time points and conditions.

  • Analyze trends in purity and the formation of impurities.

  • For stress studies, use LC-MS to obtain mass data for major degradation products to propose their structures.

  • Based on the long-term and accelerated data, establish a re-test period and confirm the recommended storage conditions.

Conclusion and Authoritative Grounding

The stability of this compound is a critical parameter that directly impacts its utility in research and development. While inherently reactive, its integrity can be maintained through stringent adherence to proper storage and handling protocols, specifically refrigeration under an inert atmosphere and protection from light. The potential for oxidative and photolytic degradation necessitates these precautions.

The provided stability study protocol, grounded in ICH guidelines, offers a robust framework for scientifically validating these storage conditions and establishing a reliable re-test period. By understanding the causality behind its potential degradation and implementing a self-validating system of storage and periodic testing, researchers can ensure the quality and reliability of this essential synthetic intermediate, thereby safeguarding the integrity of their scientific outcomes.

References

Methodological & Application

Application Notes and Protocols for Selective Suzuki-Miyaura Coupling Reactions Using 6-Bromo-2-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction

The selective functionalization of dihalogenated heterocycles is a cornerstone of modern synthetic chemistry, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications.[1] 6-Bromo-2-iodopyridin-3-amine is a valuable and versatile building block, offering two distinct halogen atoms for sequential cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for predictable and highly regioselective Suzuki-Miyaura coupling. This application note provides a comprehensive guide, including a detailed protocol, for the selective Suzuki-Miyaura coupling at the C-2 position of this compound, leveraging the greater reactivity of the C-I bond. By carefully controlling the reaction conditions, a wide range of aryl and heteroaryl groups can be introduced at the C-2 position while preserving the C-6 bromine for subsequent transformations, thus enabling the rapid generation of molecular diversity from a single precursor.

The aminopyridine scaffold is a privileged motif in medicinal chemistry, frequently found in a variety of biologically active compounds, including a significant number of kinase inhibitors.[1][2] The ability to selectively functionalize dihalogenated aminopyridines, such as this compound, provides a powerful tool for drug discovery and development professionals.

Principle of Regioselectivity

The regioselectivity of the Suzuki-Miyaura coupling on this compound is governed by the relative bond dissociation energies of the carbon-halogen bonds and their propensity to undergo the rate-determining oxidative addition step to a palladium(0) catalyst. The C-I bond is significantly weaker and therefore more reactive than the C-Br bond. This inherent difference in reactivity allows for the selective activation and coupling at the C-2 position under conditions where the C-Br bond remains largely unreactive. This principle is a well-established strategy in the synthesis of polysubstituted aromatic and heteroaromatic compounds.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound to form a Pd(II) complex. This is typically the rate-determining step, and its facility with the C-I bond over the C-Br bond is the basis for the reaction's selectivity.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium center. The base activates the organoboron species, facilitating the exchange of the halide for the organic moiety on the palladium complex.

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-I Ar-Pd(II)-I(L2) R-Pd(II)-I(Ln) (R = 2-(6-bromo-3-aminopyridinyl)) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation R'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) R-Pd(II)-R'(Ln) (R' = Aryl/Heteroaryl) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-R' (Product) Reductive_Elimination->Product

Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Data Presentation

The following table summarizes representative reaction conditions for the selective Suzuki-Miyaura coupling at the C-2 position of this compound. The expected yields are based on analogous reactions reported in the scientific literature for similar dihalogenated pyridines.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Approx. Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2.0)DMF100880-90
33-Thienylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.0)Toluene1001675-85
44-Fluorophenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)901280-90

Experimental Protocols

Protocol: Selective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol describes a general procedure for the selective coupling of an arylboronic acid at the C-2 position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 300 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 58 mg), to the flask.

  • Solvent Addition: Add the degassed solvent mixture of 1,4-Dioxane (8 mL) and water (2 mL) to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with ethyl acetate (2 x 10 mL). Combine the organic layers and wash with brine (15 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-phenyl-6-bromopyridin-3-amine.

Experimental_Workflow cluster_workflow Experimental Workflow for Selective Suzuki Coupling start Start reagents Combine Reactants: This compound, Arylboronic Acid, Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) reagents->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvents catalyst->solvent reaction Heat and Stir (e.g., 90-100 °C) solvent->reaction monitor Monitor Reaction Progress (TLC / LC-MS) reaction->monitor workup Aqueous Workup: Dilute, Extract, Wash monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product Obtain Pure Product: 2-Aryl-6-bromopyridin-3-amine purify->product

Experimental workflow for selective Suzuki coupling.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The progress of the reaction can be easily monitored by standard analytical techniques such as TLC or LC-MS. The disappearance of the starting material (this compound) and the appearance of a new, less polar spot (the coupled product) on the TLC plate provide a clear indication of reaction progress. LC-MS analysis can confirm the mass of the desired product, providing further validation before proceeding to workup and purification. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, functionalized aminopyridine derivatives. The inherent difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for a highly regioselective Suzuki-Miyaura coupling at the C-2 position. The resulting 2-aryl-6-bromopyridin-3-amines are themselves versatile intermediates, with the remaining bromine atom at the C-6 position available for subsequent cross-coupling reactions or other transformations. This stepwise functionalization provides a powerful strategy for the efficient construction of diverse molecular libraries for drug discovery and other applications. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemistry of this important building block.

References

Sonogashira cross-coupling of 6-Bromo-2-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Chemoselective Sonogashira Cross-Coupling of 6-Bromo-2-iodopyridin-3-amine

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the Sonogashira cross-coupling reaction of this compound. The presence of two distinct halogen atoms on the pyridine ring—iodine and bromine—presents a unique opportunity for selective, sequential functionalization. Capitalizing on the differential reactivity of the C-I and C-Br bonds, this document outlines methodologies for the controlled mono-alkynylation at the more reactive C-2 iodo position, followed by a potential second coupling at the C-6 bromo position under more forcing conditions. We will delve into the mechanistic underpinnings of this selectivity, explore the critical reaction parameters, and provide step-by-step protocols for researchers in synthetic chemistry and drug development.

Core Concepts & Mechanistic Insights

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] The reaction is typically catalyzed by a palladium complex, with a copper(I) salt acting as a crucial co-catalyst.[3][4] The process operates through two interconnected catalytic cycles.

  • The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide, forming a Pd(II) complex. This is followed by transmetalation with a copper acetylide species and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[5]

  • The Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.[1][6] This species is the key nucleophile that participates in the transmetalation step of the palladium cycle.[7]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)L₂-X Pd0->Pd_complex Oxidative Addition (R¹-X) Transmetalation R¹-Pd(II)L₂-C≡CR² Pd_complex->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product_out R¹-C≡CR² Transmetalation->Product_out CuX Cu(I)X Cu_alkyne [Cu(I)-C≡CR²] Cu_alkyne->Pd_complex To Transmetalation Alkyne H-C≡CR² Alkyne->Cu_alkyne Base, Cu(I)X

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

The Principle of Chemoselectivity

The key to selectively functionalizing this compound lies in the differing reactivity of the carbon-halogen bonds towards the initial oxidative addition step with the Pd(0) catalyst. The bond strength decreases and the polarizability increases down the halogen group, leading to a well-established reactivity order for sp² carbons: C-I > C-Br >> C-Cl .[1][3]

This significant rate difference allows for the selective coupling of an alkyne at the C-2 iodo position under mild conditions, leaving the C-6 bromo position intact for subsequent transformations.

Critical Reaction Parameters: A Scientist's Perspective

Achieving high yield and selectivity requires careful control over several experimental variables.

ParameterRecommended ChoiceRationale & Expert Insights
Palladium Catalyst PdCl₂(PPh₃)₂ (1-3 mol%) or Pd(PPh₃)₄ (1-3 mol%)PdCl₂(PPh₃)₂ is an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[1] Pd(PPh₃)₄ is a direct source of Pd(0) but is more sensitive to air. The choice of phosphine ligands can modulate catalyst activity; triphenylphosphine is a robust and common choice for this transformation.
Copper Co-catalyst Copper(I) Iodide (CuI) (2-5 mol%)CuI is essential for activating the terminal alkyne, significantly accelerating the reaction and allowing for milder conditions.[3] Note: In substrates that can chelate copper or when alkyne homocoupling (Glaser coupling) is a concern, "copper-free" protocols may be employed, though they often require different ligands or higher temperatures.[1][8]
Base Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equivalents)The base serves two critical functions: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide and neutralizes the hydrogen halide (HI or HBr) byproduct generated during the reaction.[1] Amines often double as a solvent or co-solvent.
Solvent Anhydrous, degassed DMF or THFAn oxygen-free environment is crucial to prevent the oxidative Glaser homocoupling of the alkyne and to protect the Pd(0) catalyst from deactivation.[1] DMF and THF are excellent solvents for dissolving the organic substrates and inorganic salts.
Temperature Room Temperature to 60 °C (for C-I coupling)The high reactivity of the C-I bond allows for coupling at or slightly above room temperature. This is the most critical parameter for ensuring selectivity over the C-Br bond. To engage the C-Br bond, temperatures would typically need to be elevated to >80 °C.
Atmosphere Inert (Argon or Nitrogen)An inert atmosphere is mandatory to prevent catalyst oxidation and undesired side reactions, particularly the Glaser coupling.[1]

Experimental Protocols

The following protocols provide a robust starting point for the selective alkynylation of this compound.

Protocol 1: Selective Mono-alkynylation at the C-2 (Iodo) Position

This procedure is designed to selectively couple a terminal alkyne at the highly reactive C-2 iodo position.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)

  • Copper(I) iodide [CuI] (0.04 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Inerting the Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe to dissolve the solids. Add triethylamine, followed by the terminal alkyne.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the starting material. The reaction is typically complete within 2-6 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Wash the organic layer sequentially with a saturated aqueous solution of ammonium chloride (to remove copper salts) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 6-Bromo-2-(alkynyl)pyridin-3-amine.

workflow start Setup reagents Add Substrate, PdCl₂(PPh₃)₂, CuI to Flask start->reagents inert Evacuate & Backfill with Argon (3x) reagents->inert add_solvents Add Anhydrous DMF, Et₃N, and Alkyne inert->add_solvents react Stir at Room Temp (2-6 hours) add_solvents->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Workup (EtOAc, NH₄Cl, Brine) monitor->workup Reaction Complete purify Column Chromatography workup->purify end Pure Product purify->end

Caption: Experimental workflow for selective mono-alkynylation.

Protocol 2: Sequential Di-alkynylation

To achieve di-substitution, a sequential approach is recommended. First, synthesize and isolate the mono-alkynylated product as described in Protocol 1. Then, subject this intermediate to more forcing conditions to react the less reactive C-6 bromo position.

Materials:

  • 6-Bromo-2-(alkynyl)pyridin-3-amine (from Protocol 1) (1.0 equiv)

  • Second Terminal Alkyne (1.5 equiv)

  • PdCl₂(PPh₃)₂ (0.05 equiv)

  • Copper(I) iodide [CuI] (0.10 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous DMF

Procedure:

  • Follow steps 1-3 from Protocol 1, using the 6-Bromo-2-(alkynyl)pyridin-3-amine as the starting material.

  • Reaction: Heat the reaction mixture to 80-100 °C.

  • Monitoring: Monitor the reaction carefully by TLC or LC-MS. Due to the lower reactivity of the C-Br bond, this step may require 12-24 hours.

  • Workup and Purification: Follow steps 6-7 from Protocol 1 to isolate the final 2,6-di(alkynyl)pyridin-3-amine product.

Selectivity and Expected Outcomes

The strategic choice of reaction conditions is paramount for controlling the outcome of the coupling.

selectivity Start This compound Mid 6-Bromo-2-(alkynyl)pyridin-3-amine Start->Mid Mild Conditions (Protocol 1) Alkyne 1, Pd/Cu, RT End 2,6-Di(alkynyl)pyridin-3-amine Mid->End Forcing Conditions (Protocol 2) Alkyne 2, Pd/Cu, 80-100°C

Caption: Logical pathway for selective Sonogashira coupling.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst; insufficient degassing; poor quality reagents/solvents.Ensure a truly inert atmosphere. Use freshly opened anhydrous solvents. Use a fresh bottle of catalyst or a different precatalyst (e.g., Pd(PPh₃)₄).
Glaser Homocoupling Presence of oxygen; excess copper catalyst.Rigorously degas all solvents and the reaction vessel. Reduce the loading of CuI. Consider a copper-free protocol if the problem persists.[8]
Incomplete Conversion Insufficient reaction time or temperature; catalyst deactivation.Allow the reaction to run longer. If performing the C-Br coupling, ensure the temperature is sufficiently high. Add a fresh portion of the catalyst.
Complex Mixture Side reactions; decomposition of starting material or product.Lower the reaction temperature. Ensure the purity of the starting materials.

References

Application Notes & Protocols: Regioselective Buchwald-Hartwig Amination of 6-Bromo-2-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Aminopyridines

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] Its broad substrate scope and functional group tolerance have rendered traditional, harsher methods like the Ullmann condensation or nucleophilic aromatic substitution less favorable in many applications.[1][2]

This guide focuses on a particularly valuable and challenging substrate: 6-Bromo-2-iodopyridin-3-amine. This trifunctionalized pyridine core is a highly sought-after building block in medicinal chemistry. The presence of two distinct halogen atoms at electronically different positions (C2 and C6) and a directing amino group at C3 offers multiple vectors for diversification. However, this complexity also presents a significant synthetic challenge: achieving selective functionalization at a single position.

Herein, we provide a comprehensive technical guide detailing the principles, protocols, and field-proven insights for achieving a highly regioselective Buchwald-Hartwig amination on the this compound scaffold. We will dissect the mechanistic underpinnings of the reaction's selectivity and provide a robust, step-by-step protocol for its successful execution and optimization.

The Principle of Regioselectivity: Exploiting Halogen Reactivity

The success of a selective cross-coupling on a dihalogenated substrate hinges on the inherent differences in the reactivity of the carbon-halogen bonds towards the palladium catalyst. The universally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3][5]

The initial and often rate-determining step, oxidative addition, involves the insertion of the Pd(0) catalyst into the carbon-halogen bond.[6] The rate of this step is highly dependent on the nature of the halogen, following a well-established reactivity trend:

C–I > C–Br ~ C–OTf > C–Cl [7]

For the substrate this compound, the carbon-iodine bond is significantly more susceptible to oxidative addition by the Pd(0) complex than the more robust carbon-bromine bond. This intrinsic reactivity difference is the cornerstone of our synthetic strategy, allowing for a predictable and highly regioselective amination at the C2 position while leaving the C6 bromine atom intact for subsequent transformations.

G cluster_substrate Substrate Reactivity cluster_reaction Selective Reaction Pathway Substrate This compound C2_I C2-I Bond (More Reactive) Substrate->C2_I Favored Site for Oxidative Addition C6_Br C6-Br Bond (Less Reactive) Substrate->C6_Br Reaction_Start Substrate + R₂NH [Pd(0)Lₙ] Product 6-Bromo-2-(R₂N)-pyridin-3-amine Reaction_Start->Product Selective Amination at C2

Caption: Predicted regioselectivity in the Buchwald-Hartwig amination.

The Catalytic System: A Guide to Component Selection

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and clean conversion.[8] While the inherent reactivity of the C-I bond dictates the regioselectivity, a well-chosen catalytic system ensures efficient turnover and minimizes side reactions.

Palladium Precursor and Ligand

The active catalyst is a Pd(0) species, which can be generated in situ from a Pd(II) precursor like Pd(OAc)₂ or introduced directly as a Pd(0) source like Pd₂(dba)₃.[7] The ligand, however, is arguably the most important component, stabilizing the palladium center and modulating its reactivity.[4] For heteroaromatic substrates, bulky, electron-rich dialkylbiaryl phosphine ligands are often superior.[9][10]

ComponentRecommended OptionsRationale & Causality
Pd Precursor Pd₂(dba)₃, Pd(OAc)₂, Pre-formed Palladacycles (e.g., XPhos Pd G3)Pd₂(dba)₃: A reliable Pd(0) source. Pd(OAc)₂: A stable, air-tolerant Pd(II) source that is reduced in situ. Pre-formed Catalysts: Offer convenience, higher reactivity, and better reproducibility by avoiding inconsistent in-situ catalyst formation.
Ligand XPhos , SPhos, BrettPhos, RuPhosBulky & Electron-Rich: These ligands promote the formation of the highly reactive, monoligated L₁Pd(0) active species.[10] This accelerates oxidative addition, even with less reactive halides, and facilitates the final reductive elimination step to release the product.[9] XPhos is an excellent starting point for heteroaryl substrates.
Base and Solvent

The base is required to deprotonate the amine after it coordinates to the palladium center, forming the key palladium-amido intermediate that precedes reductive elimination.[3] The solvent must be anhydrous and capable of dissolving the reactants while remaining inert to the reaction conditions.

ComponentRecommended OptionsRationale & Causality
Base NaOtBu, K₃PO₄, Cs₂CO₃NaOtBu: A strong, non-nucleophilic base suitable for a wide range of amines. It is often the most effective choice but can be incompatible with base-sensitive functional groups.[7] K₃PO₄ / Cs₂CO₃: Milder inorganic bases that are useful for substrates with sensitive functional groups or when coupling less acidic amines.
Solvent Toluene, 1,4-Dioxane, t-BuOHAnhydrous Aprotic Solvents: Toluene and dioxane are standard choices that offer good solubility for many organic reactants and are stable at the required temperatures.[2] The use of t-BuOH can sometimes be beneficial, particularly with certain base and ligand combinations.[5] All solvents must be rigorously dried.

Detailed Experimental Protocol

The following protocol describes a general procedure for the regioselective amination of this compound with a representative secondary amine, morpholine. This protocol should be seen as a robust starting point and may require optimization for other amine coupling partners.

Safety Precaution: This reaction should be performed by trained personnel in a well-ventilated fume hood. Inert atmosphere techniques are required. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE).

Materials and Reagents
  • This compound (1.0 equiv)

  • Morpholine (1.2–1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4–2.0 equiv)

  • Anhydrous Toluene (to achieve ~0.1 M concentration of the limiting reagent)

  • Inert gas (Argon or Nitrogen)

Experimental Workflow

Caption: General experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 1.0 mmol, 300 mg), XPhos (e.g., 0.04 mmol, 19 mg), Pd₂(dba)₃ (e.g., 0.02 mmol, 18 mg), and Sodium tert-butoxide (e.g., 1.4 mmol, 135 mg).

  • Inerting: Seal the flask with a rubber septum, and cycle between vacuum and backfilling with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (10 mL) via syringe, followed by morpholine (1.2 mmol, 105 µL).

  • Heating: Place the sealed flask into a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring: After 2 hours, take a small aliquot from the reaction mixture (via syringe), quench it with water, extract with ethyl acetate, and analyze by TLC or LC-MS to check for the consumption of the starting material. Continue heating if the reaction is incomplete.

  • Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Carefully quench the reaction by adding 10 mL of water. Dilute the mixture with ethyl acetate (20 mL) and filter the resulting suspension through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-(5-amino-6-bromopyridin-2-yl)morpholine.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion Inactive catalyst (degraded reagents, poor quality Pd source/ligand). Insufficiently inert atmosphere (O₂ deactivates the catalyst). Insufficient temperature.Ensure reagents are pure and handled under inert conditions. Use fresh, high-purity solvents. Increase reaction temperature in 10 °C increments. Consider using a pre-formed palladacycle catalyst.
Formation of Side Products Hydrodehalogenation: Presence of water or other proton sources. Diarylation: Reaction of the product with another molecule of starting material.Rigorously dry all reagents and solvents. Ensure a completely inert atmosphere. Use a slight excess of the amine coupling partner (1.2-1.5 equiv) to favor the desired reaction.
Loss of Regioselectivity Excessively high temperatures or prolonged reaction times. Use of a highly specialized catalyst system that alters reactivity.Confirm that reaction occurs preferentially at the C-I position. If C-Br reactivity is observed, lower the reaction temperature. Standard Pd/biaryl phosphine systems reliably favor C-I cleavage.

Conclusion

The Buchwald-Hartwig amination of this compound is a highly effective and predictable transformation. By leveraging the intrinsic reactivity difference between the C-I and C-Br bonds, the reaction proceeds with excellent regioselectivity at the C2 position. The use of modern, bulky phosphine ligands such as XPhos in combination with a suitable palladium precursor and base provides a robust protocol for synthesizing valuable 2-amino-6-bromopyridin-3-amine derivatives. The protocol detailed herein serves as a validated starting point, enabling researchers in drug discovery and chemical synthesis to reliably access these important intermediates for further molecular exploration.

References

Application Notes and Protocols for 6-Bromo-2-iodopyridin-3-amine: A Versatile Building Block for Sequential Cross-Coupling in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing Differential Reactivity for Molecular Complexity

In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. Heterocyclic scaffolds, particularly substituted pyridines, are privileged structures found in a multitude of approved therapeutic agents, including a significant number of kinase inhibitors.[1][2][3] 6-Bromo-2-iodopyridin-3-amine stands out as a pre-functionalized building block of immense value. Its utility lies not just in the aminopyridine core, but in the presence of two distinct halogen atoms at the 2- and 6-positions. This di-halogenation allows for programmed, sequential cross-coupling reactions, providing a powerful strategy for the controlled, stepwise introduction of different substituents and the rapid generation of diverse compound libraries.

The key to this strategy is the differential reactivity of the carbon-halogen bonds towards palladium-catalyzed oxidative addition, which is typically the rate-determining step in cross-coupling reactions.[3] The generally accepted order of reactivity is C-I > C-Br > C-Cl.[2][4] This inherent difference allows for the selective functionalization of the more reactive C-I bond at the 2-position under milder conditions, while leaving the C-Br bond at the 6-position intact for a subsequent, more forcing, cross-coupling reaction. This application note provides a technical guide with detailed protocols for leveraging this powerful characteristic of this compound in medicinal chemistry programs.

Core Principle: Chemoselective Sequential Cross-Coupling

The synthetic power of this compound is best illustrated by a two-step sequence involving a Sonogashira coupling followed by a Suzuki coupling. This approach enables the synthesis of 2,3,6-trisubstituted pyridines with high regiocontrol, a motif of significant interest in the development of targeted therapies.

Part 1: Selective Sonogashira Coupling at the C2-Iodo Position

The greater reactivity of the C-I bond allows for its selective coupling under relatively mild conditions, which are often insufficient to activate the C-Br bond.[2][5] The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is an ideal first-step reaction.[6]

Causality Behind Experimental Choices:
  • Catalyst System: A combination of a palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a copper(I) co-catalyst, typically copper(I) iodide (CuI), is standard. The palladium catalyst facilitates the main catalytic cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[6]

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves both as a base to deprotonate the terminal alkyne and as a solvent or co-solvent. Anhydrous, degassed solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to prevent side reactions, such as the homocoupling of the alkyne (Glaser coupling), which is promoted by oxygen.[5]

  • Temperature: Critically, this reaction can often be performed at room temperature. This is the key to selectivity, as the higher activation energy of the C-Br bond is not overcome, leaving it available for the next step.[2]

Detailed Protocol 1: Selective Sonogashira Coupling

This protocol describes a general procedure for the selective Sonogashira coupling of a terminal alkyne to the 2-position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.1-1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Copper(I) Iodide (CuI) (0.10 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line glassware

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv) and the terminal alkyne (1.1 equiv).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an anaerobic environment.

  • Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.10 equiv).

  • Add anhydrous THF (approx. 5-10 mL per mmol of substrate) followed by triethylamine (3.0 equiv) via syringe.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the starting material. Reaction times can vary from 2 to 16 hours depending on the alkyne.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product, the 2-alkynyl-6-bromopyridin-3-amine intermediate, by flash column chromatography on silica gel.

Part 2: Suzuki Coupling at the C6-Bromo Position

With the 2-position successfully functionalized, the remaining C-Br bond at the 6-position can be subjected to a second cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction typically requires more forcing conditions (higher temperatures and stronger catalyst systems) than the initial Sonogashira coupling, which is consistent with the lower reactivity of the C-Br bond.[4][7]

Causality Behind Experimental Choices:
  • Catalyst System: For the less reactive C-Br bond, particularly on an electron-rich aminopyridine ring, a more robust catalyst system is often required. This typically involves a palladium(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) or PdCl₂(dppf) combined with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[7] These ligands promote the challenging oxidative addition step and stabilize the active Pd(0) species.

  • Base and Solvent: A stronger base than triethylamine is usually necessary for the Suzuki reaction's transmetalation step.[8] Aqueous solutions of potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. A solvent system of 1,4-dioxane and water is frequently employed to ensure solubility of both the organic and inorganic reagents.[7]

  • Temperature: Heating is almost always required to drive the Suzuki coupling of aryl bromides to completion. Temperatures typically range from 80 to 110 °C.

Detailed Protocol 2: Suzuki Coupling of the Bromopyridine Intermediate

This protocol outlines a general procedure for the Suzuki coupling of an arylboronic acid to the 6-position of the 2-alkynyl-6-bromopyridin-3-amine intermediate.

Materials:

  • 2-Alkynyl-6-bromopyridin-3-amine (from Step 1) (1.0 equiv)

  • Arylboronic Acid or Boronic Ester (1.2-1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Argon or Nitrogen gas supply

  • Standard reflux glassware

Procedure:

  • To a round-bottom flask or microwave vial, add the 2-alkynyl-6-bromopyridin-3-amine intermediate (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

  • Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent system (e.g., 4:1 1,4-dioxane/water, approx. 5-10 mL per mmol of substrate).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring. The use of microwave irradiation can often accelerate the reaction.

  • Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed (typically 4-24 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final trisubstituted pyridine product by flash column chromatography or preparative HPLC.

Data Summary: Representative Reaction Conditions

The following table provides a summary of typical conditions for the sequential cross-coupling reactions. It is crucial to note that optimization may be required for specific substrates.

Parameter Step 1: Selective Sonogashira (C-I) Step 2: Suzuki Coupling (C-Br) Rationale for Difference
Halogen Reactivity I > BrBr < IC-I bond is weaker and more polarizable, facilitating faster oxidative addition.
Catalyst (Pd Source) Pd(PPh₃)₄ or PdCl₂(PPh₃)₂Pd(OAc)₂ or Pd₂(dba)₃More robust precatalysts are often needed for the less reactive C-Br bond.
Ligand PPh₃ (often implicit in catalyst)SPhos, XPhos, or other Buchwald ligandsBulky, electron-rich ligands accelerate the oxidative addition of the C-Br bond.
Co-catalyst/Additive CuINoneCopper is specific to the Sonogashira mechanism.
Base Et₃N, DIPEA (Organic)K₃PO₄, K₂CO₃, Cs₂CO₃ (Inorganic)Suzuki transmetalation requires a base capable of activating the boronic acid.
Temperature Room Temperature to 40 °C80 °C to 110 °C (or Microwave)Higher energy input is required to overcome the activation barrier for C-Br cleavage.
Solvent THF, DMF1,4-Dioxane/Water, TolueneSolvents for Suzuki must accommodate both organic and inorganic reagents.

Application in Medicinal Chemistry: Synthesis of Kinase Inhibitor Scaffolds

The 2,3,6-trisubstituted pyridine core synthesized via this methodology is a key pharmacophore in numerous kinase inhibitors. For instance, many Anaplastic Lymphoma Kinase (ALK) inhibitors, such as Crizotinib and its analogues, feature a related 2,6-disubstituted aminopyridine core.[1][9] The ability to rapidly diversify the substituents at both the 2- and 6-positions using this sequential approach is invaluable for structure-activity relationship (SAR) studies. Different alkynyl groups can be introduced to probe interactions in one sub-pocket of the ATP-binding site, while a library of aryl or heteroaryl groups can be installed to explore another.

Conclusion

This compound is a powerful and versatile building block for medicinal chemistry. Its true potential is realized when its differential halogen reactivity is exploited for selective, sequential cross-coupling reactions. By following a carefully staged synthetic strategy—reacting the more labile C-I bond under mild conditions before engaging the more robust C-Br bond—researchers can achieve a high degree of control and rapidly generate libraries of complex, trisubstituted aminopyridines. The protocols and principles outlined in this guide provide a solid foundation for scientists in drug development to leverage this reagent in their pursuit of novel therapeutic agents.

References

Application Notes & Protocols: The Strategic Use of 6-Bromo-2-iodopyridin-3-amine in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a pivotal class of enzymes in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. Within this landscape, heterocyclic scaffolds, particularly the aminopyridine core, are recognized as "privileged structures" due to their ability to form critical hydrogen bond interactions with the kinase hinge region. This guide provides an in-depth technical overview of 6-Bromo-2-iodopyridin-3-amine, a highly versatile and strategically designed building block for the synthesis of next-generation kinase inhibitors. We will explore the causality behind its synthetic utility, provide field-proven, step-by-step protocols for its key transformations, and illustrate its application in constructing complex molecular architectures.

The Strategic Advantage: Why this compound?

The efficacy of this compound in complex synthesis does not stem from a single reactive site, but from the orchestrated potential of its three distinct functional handles: the 3-amino group, the 2-iodo substituent, and the 6-bromo substituent. The true synthetic power lies in the differential reactivity of the two carbon-halogen bonds.

In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more labile and reactive towards oxidative addition than the C-Br bond. This reactivity differential (C-I > C-Br >> C-Cl) is the cornerstone of its strategic utility, enabling chemists to perform sequential, regioselective functionalization of the pyridine ring.[1][2] One can selectively elaborate the C-2 position while leaving the C-6 bromine available for a subsequent, distinct transformation. This modular approach is paramount in medicinal chemistry for building and rapidly exploring Structure-Activity Relationships (SAR).

The 3-amino group is not merely a passive substituent. It is a key pharmacophoric element that can serve multiple roles:

  • Hinge-Binding Element: The amino group or a derived functionality can act as a crucial hydrogen bond donor or acceptor, anchoring the inhibitor to the kinase hinge.[3]

  • Vector for Elaboration: It provides a nucleophilic handle for further modification.

  • Precursor to Fused Systems: The 2-halo-3-aminopyridine motif is the classic precursor for synthesizing imidazo[1,2-a]pyridines, a scaffold present in numerous biologically active compounds.[4][5]

Below is a conceptual workflow illustrating the sequential functionalization strategy.

G A This compound B Step 1: Selective C-2 Coupling (e.g., Sonogashira, Suzuki) Reactivity: C-I > C-Br A->B Pd Catalyst C 6-Bromo-2-(R1)-pyridin-3-amine B->C D Step 2: C-6 Coupling (e.g., Buchwald-Hartwig, Suzuki) Functionalize remaining C-Br bond C->D Pd Catalyst F Alternative Step 2: Cyclization (e.g., with α-haloketone) C->F Heat E 6-(R2)-2-(R1)-pyridin-3-amine (Kinase Inhibitor Scaffold) D->E G Fused Imidazo[1,2-a]pyridine (Alternative Scaffold) F->G

Caption: Sequential functionalization workflow for this compound.

Core Synthetic Protocols: A Practical Guide

The following protocols are designed to be robust starting points for research. Optimization may be required based on the specific electronic and steric properties of the coupling partners.

Protocol 1: Selective Sonogashira Coupling at the C-2 Position

This reaction is ideal for introducing alkynyl groups, which serve as rigid linkers or precursors for further transformations in kinase inhibitor design.[6][7]

Methodology

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), Palladium(II) acetate (Pd(OAc)₂, 2 mol%), and Triphenylphosphine (PPh₃, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen gas (repeat this cycle three times).

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., THF or DMF). Add the terminal alkyne (1.1 eq.) followed by Copper(I) iodide (CuI, 3 mol%). Finally, add an anhydrous amine base such as triethylamine (Et₃N, 2.5 eq.).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-12 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Scientist's Rationale

  • Catalyst System (Pd/Cu): The Sonogashira reaction relies on a dual catalytic cycle. The palladium catalyst facilitates the oxidative addition of the aryl iodide and the subsequent steps, while the copper(I) co-catalyst activates the alkyne by forming a copper(I) acetylide, which is more nucleophilic.[6]

  • Ligand (PPh₃): Triphenylphosphine is a common, moderately electron-rich ligand that stabilizes the Pd(0) active species and facilitates the catalytic cycle.

  • Base (Et₃N): The amine base is crucial for two reasons: it neutralizes the HI generated during the reaction, and it serves as the solvent in many cases, facilitating the deprotonation of the terminal alkyne.[6]

  • Solvent: Anhydrous and degassed solvents are used to prevent catalyst deactivation and unwanted side reactions like alkyne homocoupling (Glaser coupling).

Protocol 2: Selective Suzuki-Miyaura Coupling at the C-2 Position

The Suzuki reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, enabling the introduction of diverse aryl and heteroaryl moieties that are ubiquitous in kinase inhibitors.[8][9]

Methodology

  • Reaction Setup: In a microwave vial or Schlenk flask, combine this compound (1.0 eq.), the desired aryl- or heteroarylboronic acid or pinacol ester (1.2-1.5 eq.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%).

  • Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by evacuating and backfilling with argon or nitrogen (repeat 3-5 times).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or DME/water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture with vigorous stirring to 80-100 °C (conventional heating) or 120-140 °C (microwave irradiation) for 1-16 hours. Monitor progress by LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers.

  • Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography or preparative HPLC.

Scientist's Rationale

  • Catalyst Choice: Pd(PPh₃)₄ is a reliable Pd(0) source. Pd(dppf)Cl₂ is a robust Pd(II) precatalyst that is particularly effective for coupling with heteroaryl boronic acids, as the bidentate dppf ligand prevents catalyst decomposition.[10]

  • Base and Solvent: An aqueous basic solution is required to activate the boronic acid, forming a more nucleophilic "ate" complex which then undergoes transmetalation to the palladium center. The choice of base (from milder K₂CO₃ to stronger K₃PO₄) can significantly impact reaction rates.[1]

  • Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst and promote homocoupling of the boronic acid, so thorough degassing is critical for high yields.[10]

Protocol 3: Buchwald-Hartwig Amination at the C-6 Position

Following the functionalization of the C-2 position, the remaining C-Br bond can be used to install a diverse range of primary or secondary amines via the Buchwald-Hartwig amination. This is a cornerstone reaction for building kinase inhibitor libraries.[11][12]

Methodology

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, charge an oven-dried vial with the 6-bromo-2-(R1)-pyridin-3-amine substrate (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a bulky phosphine ligand (e.g., XPhos or SPhos, 4-6 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4 eq.).

  • Reagent Addition: Add the primary or secondary amine coupling partner (1.1-1.3 eq.).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction: Seal the vial tightly and heat to 90-110 °C with stirring for 12-24 hours. Monitor by LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the final compound by flash column chromatography.

Scientist's Rationale

  • Catalyst/Ligand System: The key to a successful Buchwald-Hartwig amination is the ligand. Bulky, electron-rich biaryl phosphine ligands (like XPhos) promote the crucial, often rate-limiting, reductive elimination step that forms the C-N bond and regenerates the active Pd(0) catalyst.[12][13]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle, forming the palladium-amido complex. Sodium tert-butoxide is the most common choice.[11][14]

  • Inert Conditions: The Pd(0) species and the bulky phosphine ligands are highly sensitive to oxygen, making a strictly inert atmosphere essential for catalytic activity.

G cluster_0 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition Pd0->OA Ar-Br PdII_Complex L-Pd(II)-Ar      |           Br OA->PdII_Complex Amine_Coord Amine Coordination & Deprotonation PdII_Complex->Amine_Coord + R'R''NH - HBr (via Base) Amido_Complex L-Pd(II)-Ar      |           NR'R'' Amine_Coord->Amido_Complex RE Reductive Elimination (Rate-Limiting) Amido_Complex->RE RE->Pd0 Ar-NR'R'' (Product)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Data Presentation: Typical Reaction Conditions

The selection of appropriate conditions is critical for success. The table below provides a comparative summary to guide experimental design.

Reaction Type Typical Pd Catalyst Typical Ligand Typical Base Typical Solvent Temp (°C)
Suzuki-Miyaura Pd(PPh₃)₄, PdCl₂(dppf)PPh₃, dppfK₂CO₃, K₃PO₄Dioxane/H₂O, DME80 - 140
Sonogashira Pd(OAc)₂, PdCl₂(PPh₃)₂PPh₃Et₃N, DIPATHF, DMF25 - 60
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂XPhos, SPhos, RuPhosNaOtBu, LHMDSToluene, Dioxane90 - 110

Conclusion

This compound is a masterful building block for the synthesis of kinase inhibitors. Its pre-installed, differentially reactive halogen atoms provide a clear and logical pathway for the sequential and regioselective construction of complex molecular architectures. By leveraging robust and well-understood palladium-catalyzed cross-coupling reactions such as the Sonogashira, Suzuki, and Buchwald-Hartwig aminations, researchers can rapidly assemble diverse libraries of novel compounds. The protocols and rationale provided herein serve as a solid foundation for scientists and drug development professionals to unlock the full synthetic potential of this invaluable intermediate in the quest for new targeted therapies.

References

Application Note: A Guide to the Selective Functionalization of 6-Bromo-2-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Bromo-2-iodopyridin-3-amine is a highly valuable and versatile building block in contemporary medicinal chemistry and materials science. Its unique arrangement of two different halogens and an amino group on a pyridine core allows for a programmed, regioselective approach to constructing complex molecular architectures. This guide provides an in-depth exploration of the principles and experimental protocols for the selective functionalization of this substrate, focusing on palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic rationale behind selective C-I versus C-Br bond activation and provide detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, enabling researchers to confidently leverage this powerful synthetic intermediate.

The Principle of Chemoselectivity

The ability to selectively functionalize one halogen site in the presence of another is the cornerstone of using polyhalogenated heterocycles in modular synthesis.[1] In the case of this compound, the selectivity is primarily governed by the differential reactivity of the carbon-halogen bonds within the catalytic cycle of palladium-catalyzed cross-coupling reactions.

The established order of reactivity for halogens in the crucial oxidative addition step to a Palladium(0) center is C-I > C-Br > C-Cl .[2] This trend is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, making it more susceptible to cleavage and insertion by the palladium catalyst.[1] Consequently, by employing milder reaction conditions (e.g., lower temperatures, shorter reaction times), one can achieve highly selective functionalization at the C2-iodo position while leaving the C6-bromo position intact for subsequent transformations.[2][3]

The electronic nature of the pyridine ring also plays a critical role. The electron-withdrawing character of the ring nitrogen atom increases the electrophilicity of the adjacent C2 and C6 positions, making them more activated towards oxidative addition compared to other positions.[4][5] The electron-donating amino group at the C3 position can modulate this reactivity, though the inherent difference in C-I and C-Br bond strength remains the dominant controlling factor for selectivity.[6]

Caption: Principle of selective functionalization based on differential halogen reactivity.

Protocol I: Selective Functionalization at the C2-Iodo Position

This section provides protocols for the selective modification of the more reactive C2-iodo position. Careful control of reaction conditions is paramount to prevent competing reactions at the C6-bromo site.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the pyridine core and various aryl or vinyl groups using boronic acids or their esters.[7]

Experimental Protocol:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv).

  • Catalyst Addition: Under a positive flow of inert gas (Argon or Nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Alternatively, a pre-formed catalyst like PdCl₂(dppf) (3 mol%) can be used.[3]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water) via syringe.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up and Purification: Cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Table 1: Recommended Conditions for Selective Suzuki-Miyaura Coupling at C2

Catalyst System (mol%)Base (equiv)SolventTemp (°C)Approx. Time (h)Notes
Pd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2.0)1,4-Dioxane80-904-8Highly active for a broad range of boronic acids.[6]
PdCl₂(dppf) (3)Cs₂CO₃ (2.0)DMF908-12Effective and reliable system for many substrates.[3]
Pd(PPh₃)₄ (5)K₂CO₃ (2.0)Dioxane/H₂O9012-16A classic catalyst, useful for simple boronic acids.[1]
Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira coupling is the premier method for installing terminal alkynes, a valuable functional group for further synthetic elaboration.[8] This reaction typically utilizes a dual-catalyst system of palladium and copper(I).[9]

Experimental Protocol:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[2]

  • Solvent and Base Addition: Add an anhydrous, deoxygenated solvent (e.g., THF or DMF) followed by an amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2-3 equiv).[1]

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) dropwise to the stirring mixture.

  • Reaction Execution: Stir the reaction at room temperature. Gentle heating (e.g., 40-60 °C) may be required for less reactive substrates.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 2-8 hours).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove catalyst residues. Concentrate the filtrate and purify the crude product via column chromatography.

Catalytic_Cycle Generalized Palladium Cross-Coupling Cycle pd0 Pd(0)L_n oxidative_complex R-Pd(II)(X)L_n pd0->oxidative_complex Ar-X transmetalation_complex R-Pd(II)(R')L_n oxidative_complex->transmetalation_complex R'-[M] transmetalation_complex->pd0 product R-R' transmetalation_complex->product reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition transmetalation Transmetalation

Caption: Simplified catalytic cycle for a generic Pd-catalyzed cross-coupling reaction.

Protocol II: Functionalization at the C6-Bromo Position

Functionalization of the less reactive C6-bromo position is typically performed after the C2-iodo site has been modified. This sequential approach allows for the synthesis of tri-substituted pyridine derivatives with high precision. The protocols are similar to those for the C2 position but often require more forcing conditions (higher temperatures, longer reaction times, or more active catalyst systems).

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, enabling the synthesis of complex diamine structures.[10] The amino group already present at C3 can potentially coordinate to the palladium catalyst, making the choice of a suitable bulky ligand crucial to favor the desired catalytic turnover.[6][11]

Experimental Protocol (for C6-Br functionalization):

  • Inert Atmosphere Setup: In a glovebox or under an inert atmosphere, add the 2-substituted-6-bromopyridin-3-amine (1.0 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the bulky phosphine ligand (e.g., Xantphos or RuPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv) to an oven-dried reaction vessel.[1]

  • Reagent Addition: Add the primary or secondary amine coupling partner (1.1-1.5 equiv) and an anhydrous, degassed solvent (e.g., Dioxane or Toluene).

  • Reaction Execution: Seal the vessel and heat the reaction mixture to a higher temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions can be slower, sometimes requiring 12-24 hours.

  • Work-up and Purification: After cooling, carefully quench the reaction (if using a strong base like NaOtBu) with saturated aqueous ammonium chloride (NH₄Cl). Dilute with an organic solvent, wash with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Table 2: Recommended Conditions for Buchwald-Hartwig Amination at C6

Catalyst System (mol%)Base (equiv)SolventTemp (°C)Notes
Pd₂(dba)₃ (2) / Xantphos (4)Cs₂CO₃ (2.0)Dioxane100-110Good for a wide range of primary and secondary amines.[1]
Pd(OAc)₂ (2) / RuPhos (4)NaOtBu (1.5)Toluene110Very active system, may be necessary for challenging couplings.
G3-XPhos Precatalyst (2)K₃PO₄ (2.0)t-AmylOH110Air-stable precatalyst simplifies reaction setup.

General Experimental Workflow & Troubleshooting

A successful selective functionalization relies on a systematic and careful experimental approach.

Experimental_Workflow setup 1. Reaction Setup (Inert Atmosphere, Reagents) reaction 2. Reaction Execution (Heating & Stirring) setup->reaction monitor 3. Progress Monitoring (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 4. Work-up (Quenching, Extraction) monitor->workup Upon Completion purify 5. Purification (Column Chromatography) workup->purify characterize 6. Characterization (NMR, MS, etc.) purify->characterize

Caption: Generalized workflow for a palladium-catalyzed cross-coupling experiment.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reactivity Inactive catalyst; Poor quality reagents; Insufficient temperature.Use a fresh bottle of catalyst/ligand or an air-stable precatalyst. Ensure solvents are anhydrous and degassed. Screen different bases and higher temperatures.[6]
Poor Selectivity (Reaction at both C2 and C6) Reaction conditions are too harsh (high temp or long time); Highly active catalyst system.Reduce reaction temperature and monitor carefully to stop after C2 functionalization. Use a less active catalyst (e.g., Pd(PPh₃)₄) for the initial step.[2]
Dehalogenation Side Product Trace water or palladium hydride species; Base-promoted decomposition.Ensure rigorously dry conditions. Screen different bases (e.g., switch from a carbonate to a phosphate base).[6]
Homocoupling of Coupling Partner Presence of oxygen; In-situ reduction of Pd(II) is inefficient.Thoroughly degas all solvents and maintain a strict inert atmosphere. Use a direct Pd(0) source like Pd(PPh₃)₄.[6]

Conclusion

This compound is a substrate of immense synthetic potential, predicated on the reliable and predictable chemoselectivity of its two distinct carbon-halogen bonds. By understanding the fundamental principles of palladium catalysis and carefully controlling reaction conditions, researchers can selectively functionalize the C2-iodo position, followed by subsequent modification at the C6-bromo site. The protocols and data presented in this guide serve as a robust starting point for the development of novel, highly substituted aminopyridine derivatives for applications across the chemical sciences.

References

Topic: A Step-by-Step Guide for the Regioselective Stille Coupling of 6-Bromo-2-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Substituted Aminopyridines

Substituted aminopyridines are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials.[1][2] The ability to selectively functionalize specific positions on the pyridine ring is paramount for developing structure-activity relationships (SAR) and fine-tuning molecular properties. The Stille cross-coupling reaction offers a powerful and versatile method for forming carbon-carbon bonds under mild conditions with excellent functional group tolerance.[3][4][5]

This guide provides a detailed protocol for the regioselective Stille coupling of 6-Bromo-2-iodopyridin-3-amine, a versatile building block with two distinct reactive sites. We will explore the principles governing selectivity and provide a field-proven, step-by-step methodology for achieving high-yield mono-functionalization at the C2 position.

Part 1: Principles of Regioselective Coupling

The central challenge in the functionalization of this compound is to control which carbon-halogen bond reacts. The success of this selective transformation hinges on the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in the rate-determining step of the palladium-catalyzed cycle.

The generally accepted mechanism for the Stille reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][6][7]

Stille_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_A R¹-Pd(II)L₂-X (Palladacycle) OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation PdII_B R¹-Pd(II)L₂-R² Transmetalation->PdII_B Byproduct X-SnR₃ Transmetalation->Byproduct RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product Stannane R²-SnR₃ Stannane->Transmetalation Halide R¹-X (Substrate) Halide->OxAdd

Caption: The catalytic cycle of the Stille cross-coupling reaction.

The initial oxidative addition step, where the organic halide adds to the Pd(0) center, is highly sensitive to the nature of the carbon-halogen bond. The bond dissociation energy decreases in the order C-Cl > C-Br > C-I. Consequently, the rate of oxidative addition follows the reverse trend: C-I > C-Br > C-Cl .[6][8]

For this compound, the C-I bond at the 2-position is significantly weaker and thus more reactive towards oxidative addition than the C-Br bond at the 6-position. By carefully controlling reaction conditions—specifically temperature and reaction time—we can exploit this reactivity difference to achieve selective coupling at the C2-iodo position while leaving the C6-bromo position intact for subsequent transformations.

Part 2: Experimental Protocol

This protocol details the selective Stille coupling of this compound with a generic organostannane, (Aryl)tributyltin.

Materials and Reagents
Reagent/MaterialGradeSupplier RecommendationNotes
This compound>98% PurityCommercial SourceStore under inert gas, protected from light.
(Aryl)tributyltin>97% PurityCommercial SourceHandle with extreme care; organotins are highly toxic.[4]
Tetrakis(triphenylphosphine)palladium(0)Catalyst GradeCommercial SourcePd(PPh₃)₄ is air-sensitive; handle under an inert atmosphere.[9]
Copper(I) Iodide (CuI)>99% PurityCommercial SourceActs as a co-catalyst to accelerate transmetalation.[10]
Anhydrous N,N-Dimethylformamide (DMF)DriSolv™ or equivalentCommercial SourceUse a freshly opened bottle or solvent from a purification system.
Potassium Fluoride (KF)ACS Reagent GradeCommercial SourceUsed in aqueous solution for workup to remove tin byproducts.[9]
Diethyl Ether / Ethyl AcetateACS GradeCommercial SourceFor extraction.
Brine (Saturated NaCl solution)-Lab PreparedFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)ACS Reagent GradeCommercial SourceFor drying organic layers.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Assemble & Flame-Dry Schlenk Flask B 2. Backfill with Inert Gas (Ar/N₂) A->B C 3. Add Reagents: - Substrate - Pd(PPh₃)₄ & CuI - Anhydrous DMF B->C D 4. Degas Mixture (Freeze-Pump-Thaw x3) C->D E 5. Add Organostannane via Syringe D->E F 6. Heat Reaction (e.g., 80 °C) & Monitor (TLC/LC-MS) E->F G 7. Cool to RT & Quench with aq. KF F->G H 8. Stir Vigorously (1 hr) & Filter Tin Salts G->H I 9. Extract with Organic Solvent H->I J 10. Wash, Dry, & Concentrate I->J K 11. Purify via Column Chromatography J->K

Caption: Step-by-step workflow for the regioselective Stille coupling.

Step-by-Step Procedure

Reaction Setup (Inert Atmosphere)

  • Flask Preparation: Place a magnetic stir bar into a 50 mL two-neck round-bottom flask or Schlenk flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a positive pressure of inert gas (Argon or Nitrogen). Maintaining an inert atmosphere is critical as oxygen can deactivate the Pd(0) catalyst.[9]

  • Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 mmol, 1.0 equiv), Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), and Copper(I) Iodide (0.1 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous, degassed DMF (10 mL) via syringe.

  • Degassing: Subject the resulting mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.

  • Stannane Addition: While stirring the mixture at room temperature, add the (Aryl)tributyltin (1.1 mmol, 1.1 equiv) dropwise via syringe.

Reaction Execution & Monitoring

  • Heating: Immerse the flask in a preheated oil bath at 80 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours. Look for the consumption of the starting material. Avoid prolonged heating or excessively high temperatures to minimize the risk of a second coupling at the C-Br position.

Workup & Purification

  • Quenching: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

  • Tin Removal: Dilute the reaction mixture with ethyl acetate (20 mL) and pour it into a separate flask containing a saturated aqueous solution of potassium fluoride (KF, 20 mL). Stir this two-phase mixture vigorously for at least 1 hour. This process precipitates the tributyltin iodide byproduct as insoluble tributyltin fluoride, which appears as a gelatinous solid.[7][9]

  • Filtration: Filter the mixture through a pad of Celite® to remove the precipitated tin salts. Wash the Celite® pad with additional ethyl acetate (2 x 15 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 6-Bromo-2-(aryl)pyridin-3-amine product.

Part 3: Troubleshooting and Key Considerations

IssuePotential CauseRecommended Solution
No or Low Conversion 1. Inactive Pd(0) catalyst due to oxidation.[9]2. Insufficiently degassed solvent.3. Low reaction temperature.1. Ensure the catalyst is handled strictly under inert conditions.2. Repeat the reaction using a freshly opened bottle of anhydrous solvent and thorough degassing.3. Incrementally increase the temperature to 90-100 °C, but monitor closely for di-substituted byproduct.
Formation of Di-coupled Product 1. Reaction temperature is too high.2. Reaction time is too long.1. Reduce the reaction temperature to 70-80 °C.2. Monitor the reaction closely and stop it as soon as the starting material is consumed. Do not let it run overnight without monitoring.
Stannane Homocoupling 1. Presence of oxygen.2. Catalyst decomposition.1. Improve inert atmosphere technique and solvent degassing.2. Use a fresh, high-quality catalyst. The homocoupling side reaction is a known issue in Stille couplings.[4]
Difficulty Removing Tin Byproducts Incomplete precipitation with KF.1. Ensure the KF solution is saturated.2. Increase the stirring time of the quench step to 2-3 hours or overnight to ensure complete precipitation of tin fluoride.

References

Troubleshooting & Optimization

Technical Support Center: Improving Suzuki Coupling Yields with 6-Bromo-2-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for optimizing the Suzuki-Miyaura cross-coupling reaction with the challenging substrate, 6-Bromo-2-iodopyridin-3-amine. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the complexities of this reaction.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the Suzuki coupling of this compound, providing a foundational understanding of the substrate's unique reactivity.

Q1: Which halogen is expected to react first in the Suzuki coupling of this compound, and why?

A1: The carbon-iodine (C-I) bond at the 2-position is significantly more reactive and will undergo oxidative addition to the palladium(0) catalyst preferentially over the carbon-bromine (C-Br) bond at the 6-position. This selectivity is governed by the bond dissociation energies of the carbon-halogen bonds, which follow the general trend: C-I < C-Br < C-Cl.[1] The weaker C-I bond allows for easier cleavage and insertion of the palladium catalyst, typically enabling selective functionalization at the C-2 position while leaving the C-6 bromine available for subsequent transformations.[1]

Q2: Can the unprotected 3-amino group interfere with the reaction?

A2: Yes, the free amino group, along with the pyridine nitrogen, can significantly interfere with the reaction. The lone pair of electrons on these nitrogen atoms can coordinate to the palladium catalyst.[2][3] This coordination can lead to catalyst inhibition or deactivation, effectively slowing down or halting the catalytic cycle.[2][3] While many successful couplings are performed on unprotected aminopyridines, this inhibition is a primary reason for low yields and failed reactions. In some challenging cases, protection of the amino group (e.g., as an acetamide) may be considered, although this adds extra synthetic steps.[4]

Q3: What is the fundamental mechanism of the Suzuki-Miyaura coupling?

A3: The Suzuki-Miyaura reaction follows a well-established catalytic cycle involving a palladium catalyst.[5][6] The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (preferentially the C-I bond in your substrate) of the electrophile, forming a Pd(II) complex. This is often the rate-determining step.[6][7]

  • Transmetalation: The organic group from the organoboron reagent (boronic acid or ester) is transferred to the Pd(II) complex. This step requires activation of the organoboron species by a base.[6][8]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[5][7]

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OA_Complex R¹-Pd(II)L₂-X Pd0->OA_Complex Oxidative Addition TM_Complex R¹-Pd(II)L₂-R² OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) TM_Complex->Product ArylHalide R¹-X (this compound) ArylHalide->OA_Complex BoronicAcid R²-B(OR)₂ BoronicAcid->TM_Complex Base Base (e.g., K₂CO₃) Base->TM_Complex Activates Boronic Acid caption Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.

Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Guide: Low Yield & Reaction Failure

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the Suzuki coupling of this compound.

Issue 1: Low to No Product Formation

If you observe primarily unreacted starting material, it suggests a fundamental problem with reaction initiation or catalyst activity.

Potential Cause Explanation & Solution
Catalyst Inhibition/Deactivation The pyridine nitrogen and exocyclic amine can bind to the palladium center, preventing it from participating in the catalytic cycle.[2][3] Solution: Switch to a catalyst system known for coupling heteroaromatic amines. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr). These ligands create a sterically hindered environment around the palladium, which can disfavor coordination from the substrate's nitrogen atoms and promote the desired catalytic steps.[2][9] Consider using modern palladium pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) which are designed to generate the active Pd(0) species efficiently and are often more robust.[10]
Ineffective Base The base is crucial for activating the boronic acid for transmetalation.[8] If the base is too weak, too strong, or insoluble, this step will be inefficient. Solution: Screen a variety of bases. For aminopyridine substrates, inorganic bases are generally preferred. Start with milder bases like K₂CO₃ or Cs₂CO₃. If the reaction is sluggish, stronger bases like K₃PO₄ can be tested.[3][11][12] Ensure the base is finely powdered to maximize its surface area and solubility.
Oxygen Contamination The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state. Similarly, phosphine ligands can be oxidized.[13] Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Solvents must be thoroughly degassed before use by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.[3][13]
Suboptimal Temperature The oxidative addition step is often the rate-determining step and is temperature-dependent.[6] If the temperature is too low, the reaction may not initiate. Solution: While the C-I bond is reactive, challenging substrates may still require elevated temperatures. A typical starting point is 80-100 °C.[3][5] If the reaction is clean but incomplete, a modest increase in temperature (e.g., to 110 °C) may improve conversion.
Issue 2: Formation of Significant Byproducts

The presence of byproducts indicates that side reactions are competing with the desired coupling pathway.

Potential Cause & Byproduct Explanation & Minimization Strategy
Protodeboronation (Boronic acid replaced by -H)This is the hydrolysis of the boronic acid, effectively quenching your nucleophile. It is often promoted by high temperatures and prolonged exposure to aqueous basic conditions.[3] Minimization: 1. Use Boronic Esters: Pinacol or MIDA boronates are significantly more stable towards hydrolysis than their corresponding boronic acids.[2] 2. Limit Water: While some protocols use aqueous mixtures, minimizing the amount of water or using anhydrous conditions with a base like K₃PO₄ can help.[14][15] 3. Optimize Time: Avoid unnecessarily long reaction times once the starting material is consumed.
Dehalogenation (Iodo group replaced by -H)The organopalladium intermediate (R-Pd-I) can react with trace hydride sources in the reaction mixture instead of the boronic acid.[3] Minimization: 1. Screen Bases and Solvents: This side reaction is highly dependent on the specific conditions. Changing the base or solvent system can often mitigate the issue.[3] 2. Ensure High-Purity Reagents: Avoid solvents or reagents that could be a source of hydrides.
Homocoupling (Boronic acid couples with itself)This side reaction (R²-R²) is often promoted by the presence of oxygen, which can facilitate a different catalytic cycle.[3] Minimization: 1. Strict Inert Atmosphere: Thoroughly degas all solvents and maintain a positive pressure of inert gas throughout the setup and reaction.[3] 2. Use Pd(0) Source: Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling that may occur during the in-situ reduction of a Pd(II) precatalyst.[3]
Reaction at the C-6 Bromo Position While less likely under standard conditions, overly harsh conditions (very high temperatures, highly active catalysts) or specific ligand effects could potentially lead to undesired coupling at the C-Br position.[16] Minimization: 1. Maintain Moderate Conditions: Use the mildest temperature and reaction time that allows for complete conversion at the C-2 iodo position. 2. Ligand Choice: Ligand choice can influence regioselectivity. If C-6 coupling is observed, screening different ligands may be necessary.[16][17]

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield / Failed Reaction check_sm Check TLC/LC-MS: Any Product Formed? start->check_sm no_product No Product, Only Starting Material check_sm->no_product No byproducts Product Formed, but with Byproducts check_sm->byproducts Yes check_atmosphere 1. Verify Inert Atmosphere (Degas Solvents!) no_product->check_atmosphere check_catalyst 2. Change Catalyst/Ligand (Use Bulky Ligands: SPhos, XPhos) check_atmosphere->check_catalyst check_base 3. Screen Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) check_catalyst->check_base check_temp 4. Increase Temperature (80°C -> 100-110°C) check_base->check_temp identify_byproduct Identify Byproduct(s) byproducts->identify_byproduct protodeboronation Protodeboronation? -> Use Boronic Ester -> Minimize H₂O/Time identify_byproduct->protodeboronation R²-H dehalogenation Dehalogenation? -> Screen Base/Solvent identify_byproduct->dehalogenation R¹-H homocoupling Homocoupling? -> Improve Degassing -> Use Pd(0) Source identify_byproduct->homocoupling R²-R²

Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.

Recommended Starting Protocols & Optimization

The following protocols provide robust starting points for the selective Suzuki coupling at the C-2 position of this compound. Optimization may be required for your specific boronic acid partner.

Protocol 1: General Conditions with a Modern Catalyst System

This protocol utilizes a modern, highly active Buchwald-type ligand, which is often effective for challenging heteroaromatic substrates.

  • Reagents:

    • This compound (1.0 equiv)

    • Arylboronic Acid or Pinacol Ester (1.2 - 1.5 equiv)

    • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

    • SPhos (4 mol%)

    • Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)

    • Solvent: 1,4-Dioxane or Toluene (Anhydrous, Degassed)

  • Procedure:

    • To an oven-dried Schlenk flask or microwave vial equipped with a stir bar, add this compound, the arylboronic acid/ester, and K₃PO₄.

    • Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[13]

    • Under a positive pressure of inert gas, add the palladium precursor [Pd(OAc)₂] and the SPhos ligand.

    • Add the degassed solvent via syringe.

    • Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at 90-110 °C.

    • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

    • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Classical Conditions with Pd(PPh₃)₄

This protocol uses a classical catalyst that can be effective, particularly with reactive boronic acids.

  • Reagents:

    • This compound (1.0 equiv)

    • Arylboronic Acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv)

    • Solvent: 1,4-Dioxane/Water (4:1 v/v, degassed)[3]

  • Procedure:

    • Follow steps 1 and 2 from Protocol 1, using K₂CO₃ as the base.

    • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

    • Add the degassed 4:1 dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.[3]

    • Monitor and perform work-up and purification as described in Protocol 1.

Parameter Optimization Guide

If initial yields are suboptimal, consider the following optimization table. Vary one parameter at a time for a systematic approach.

ParameterCondition A (Starting)Condition BCondition CRationale
Catalyst/Ligand Pd(OAc)₂ / SPhosPd₂(dba)₃ / XPhosPEPPSI-IPrBuchwald ligands (SPhos, XPhos) and NHC ligands (in PEPPSI) are highly effective for challenging heteroaryl couplings.[2][9]
Base K₃PO₄K₂CO₃Cs₂CO₃Base strength can influence both transmetalation and side reactions. Cs₂CO₃ is often effective but more expensive.[18][19]
Solvent 1,4-DioxaneToluene2-MeTHF / H₂OSolvent polarity can affect catalyst activity and reagent solubility. 2-MeTHF is a greener alternative to THF.[20][21]
Temperature 100 °C80 °C110 °CLower temperatures can reduce side reactions; higher temperatures can improve conversion of sluggish reactions.

References

How to prevent dehalogenation of 6-Bromo-2-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for 6-Bromo-2-iodopyridin-3-amine. This guide is tailored for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. We will delve into the common challenges associated with its use, focusing primarily on the prevention of undesired dehalogenation during synthetic transformations. Our goal is to provide not just protocols, but a deeper mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What makes this compound susceptible to dehalogenation?

A1: The propensity of this compound to undergo dehalogenation is rooted in its molecular structure and the conditions under which it is typically used, particularly in palladium-catalyzed cross-coupling reactions.

  • Bond Strength Hierarchy: The primary factor is the difference in carbon-halogen bond dissociation energies. The C-I bond is significantly weaker (approx. 234 kJ/mol) than the C-Br bond (approx. 293 kJ/mol).[1] This inherent weakness makes the iodine substituent the most likely site for undesired cleavage.

  • Mechanism of Hydrodehalogenation: In palladium-catalyzed reactions, hydrodehalogenation (replacement of a halogen with a hydrogen) is a frequent competing side reaction.[2] This can occur through several pathways. One common mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, forming a Pd(II)-aryl intermediate. This intermediate can then be intercepted by a hydride source (from solvents, bases, or additives) leading to reductive elimination of the dehalogenated arene.[2][3]

  • Electronic Factors: The electron-deficient nature of the pyridine ring, further accentuated by the two halogen substituents, makes the carbon atoms attached to the halogens susceptible to various nucleophilic and reductive pathways that can lead to cleavage.

Q2: I am observing both mono-dehalogenation (at the iodo- position) and di-dehalogenation. How can I control this?

A2: Observing both species indicates that the reaction conditions are too harsh. The initial loss of iodine is expected due to the weaker C-I bond. The subsequent loss of bromine suggests the reaction has an abundance of reducing equivalents or the catalytic system is too reactive and unselective. The strategies outlined below are designed to create milder, more selective conditions that favor the desired cross-coupling over both dehalogenation events.

Troubleshooting Guide: Preventing Dehalogenation in Cross-Coupling Reactions

This section provides actionable strategies to mitigate dehalogenation in two of the most common applications for this substrate.

Issue 1: Significant Dehalogenation During Suzuki-Miyaura Coupling at the 2-Iodo Position

Background: The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, the conditions—particularly the base and temperature—can readily promote the undesired reductive cleavage of the C-I bond, leading to the formation of 6-bromo-pyridin-3-amine as a major byproduct. The key to success is to accelerate the rate of the desired catalytic cycle (oxidative addition, transmetalation, reductive elimination) so that it significantly outpaces the competing dehalogenation pathway.[4]

Troubleshooting Steps & Solutions:

  • Re-evaluate Your Catalyst and Ligand System:

    • Rationale: The choice of ligand is paramount. The ligand modulates the electron density and steric environment of the palladium center. Bulky, electron-rich phosphine ligands are known to stabilize the Pd(0) state and, more importantly, accelerate the rate-limiting transmetalation and the final reductive elimination steps.[4] This rapid turnover minimizes the lifetime of palladium-hydride species that are often responsible for dehalogenation.

    • Recommendations:

      • Move away from simple, less stable catalysts like Pd(PPh₃)₄ if dehalogenation is observed.

      • Employ modern, well-defined Pd(II) precatalysts paired with bulky biarylphosphine ligands. These precatalysts ensure a 1:1 Pd:ligand ratio, preventing issues from excess, unbound ligand.[4]

      • Recommended Systems: (XPhos)Pd G3, (SPhos)Pd G3, or a combination of Pd₂(dba)₃ with ligands like XPhos or SPhos.

  • Select a Milder, Non-Hydroxide Base:

    • Rationale: Strong, protic bases like NaOH or KOH in the presence of water or alcohol solvents can exacerbate dehalogenation. A proposed mechanism involves the formation of palladium-alkoxide species, which can undergo β-hydride elimination to generate a palladium-hydride, the active species for reductive dehalogenation.[2][5]

    • Recommendations:

      • Switch to inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). These bases are sufficiently strong to facilitate the Suzuki reaction but are less prone to generating the reaction conditions that favor dehalogenation.[5]

  • Optimize Solvent and Temperature:

    • Rationale: High temperatures increase the rate of all reactions, including undesired side reactions.[5] Protic solvents can serve as a hydrogen source for dehalogenation.

    • Recommendations:

      • Use anhydrous, aprotic solvents like 1,4-dioxane, toluene, or DME.

      • Attempt the reaction at a lower temperature. Start at 80 °C and only increase if the conversion of starting material is too slow. A slightly longer reaction time at a lower temperature is often preferable to a fast, low-yielding reaction at a higher temperature.

Optimized Suzuki-Miyaura Protocol Workflow

Optimized_Suzuki_Workflow cluster_setup Inert Atmosphere Setup (Glovebox or Schlenk Line) cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. Add this compound, Boronic Acid/Ester (1.2 eq), and Base (e.g., K₃PO₄, 3 eq) to an oven-dried flask. B 2. Add Pd Precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and anhydrous, degassed solvent (e.g., Toluene). A->B C 3. Heat reaction mixture to 80-90 °C. B->C D 4. Monitor progress by LC-MS or TLC. Look for consumption of starting material and formation of product. C->D E 5. Cool to RT, dilute with EtOAc, and filter through a pad of Celite to remove Pd residues. D->E F 6. Perform aqueous work-up (wash with water, brine). E->F G 7. Dry organic layer (Na₂SO₄), concentrate, and purify by column chromatography. F->G

Caption: Optimized workflow for Suzuki-Miyaura coupling to minimize dehalogenation.

Table 1: Comparative Analysis of Suzuki-Miyaura Reaction Conditions

ParameterHigh Dehalogenation ConditionsOptimized (Low Dehalogenation) ConditionsRationale for Change
Catalyst/Ligand Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃(XPhos)Pd G3 or Pd₂(dba)₃/SPhosBulky, electron-rich ligands accelerate reductive elimination, outcompeting dehalogenation.
Base NaOH, KOHK₃PO₄, Cs₂CO₃Milder, non-hydroxide bases reduce pathways leading to palladium-hydride formation.[5]
Solvent Methanol/Toluene, Ethanol/WaterAnhydrous Dioxane or TolueneAprotic solvents eliminate a potential source of hydrogen atoms for hydrodehalogenation.[2]
Temperature >100 °C80-90 °CLower temperature slows the rate of the dehalogenation side reaction more than the desired coupling.[5]
Issue 2: Dehalogenation During Buchwald-Hartwig Amination at the 2-Iodo Position

Background: C-N bond formation via Buchwald-Hartwig amination often requires strong bases and elevated temperatures, creating a challenging environment for sensitive substrates like this compound. The primary challenge is deprotonating the coupling amine without promoting base-mediated decomposition or catalyst-mediated dehalogenation.

Troubleshooting Steps & Solutions:

  • Employ a State-of-the-Art Catalyst System:

    • Rationale: As with Suzuki coupling, modern catalyst systems are essential. For C-N coupling, the ligand must facilitate rapid reductive elimination from the Pd(II)-amido intermediate. Failure to do so leaves the catalyst vulnerable to side reactions.

    • Recommendations:

      • Use highly active ligands specifically designed for amination, such as RuPhos, BrettPhos, or CPhos.

      • Pair these with a suitable palladium source (e.g., Pd₂(dba)₃) or use a commercially available precatalyst (e.g., RuPhos Pd G3).

  • Careful Base and Temperature Management:

    • Rationale: A strong, non-nucleophilic base is required. However, the combination of a strong base and high temperature is a primary driver of dehalogenation.

    • Recommendations:

      • Use a strong but sterically hindered base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

      • Crucially, many modern catalyst systems for Buchwald-Hartwig amination are active at much lower temperatures, even room temperature for activated aryl halides. Always start your optimization at a low temperature (e.g., 40-50 °C) before escalating.

Optimized Buchwald-Hartwig Amination Workflow

Optimized_Buchwald_Workflow cluster_setup Glovebox Setup (Strictly Anhydrous & Anaerobic) cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. Add Pd Precatalyst (e.g., RuPhos Pd G3, 2 mol%), Ligand (if needed), and Base (e.g., NaOtBu, 1.5 eq) to a dry reaction vessel. B 2. In a separate vial, dissolve this compound and the Amine coupling partner (1.2 eq) in anhydrous, degassed solvent (e.g., Toluene or CPME). A->B C 3. Transfer the substrate solution to the vessel containing the catalyst and base. B->C D 4. Heat the reaction to a mild temperature (e.g., 50 °C). C->D E 5. Monitor reaction closely by LC-MS for disappearance of the starting material. D->E F 6. Quench carefully with saturated aq. NH₄Cl. E->F G 7. Extract with an organic solvent (e.g., EtOAc), wash with brine, and dry over Na₂SO₄. F->G H 8. Concentrate and purify via flash chromatography. G->H

Caption: Optimized workflow for Buchwald-Hartwig amination to minimize dehalogenation.

References

Technical Support Center: Scale-Up Synthesis of 6-Bromo-2-iodopyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of a Versatile Scaffold

6-Bromo-2-iodopyridin-3-amine is a highly valuable and versatile building block in medicinal chemistry and materials science. Its unique trifunctional nature—an electron-rich amino group and two distinct halogen atoms at positions amenable to selective functionalization—makes it a prized starting material for constructing complex molecular architectures. The C-I bond is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions and more susceptible to metal-halogen exchange, allowing for sequential and site-selective modifications.[1][2]

However, transitioning the synthesis of its derivatives from the bench to a larger scale introduces significant challenges. Issues with regioselectivity, competing side reactions, thermal stability, and purification are often magnified during scale-up. This guide provides a comprehensive troubleshooting framework, detailed protocols, and answers to frequently asked questions to empower scientists to navigate the complexities of this synthesis.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific, common issues encountered during the synthesis and subsequent functionalization of this compound.

Issue 1: Low Yield and Incomplete Conversion in Halogen-Metal Exchange

Question: My lithiation or Grignard reaction on a dihalopyridine precursor is sluggish, showing significant unreacted starting material by TLC/HPLC. What are the primary causes and how can I drive the reaction to completion?

Answer: Incomplete halogen-metal exchange is a frequent bottleneck, especially at scale. The success of this step hinges on overcoming kinetic barriers and preventing premature quenching of the highly reactive organometallic intermediate.

Probable Causes & Recommended Solutions:

  • Insufficient Reagent Activity or Purity:

    • Causality: Pyrophoric reagents like n-butyllithium (n-BuLi) degrade upon exposure to air and moisture, leading to inaccurate titrations and under-dosing. Grignard reagent formation can be inhibited by surface passivation of the magnesium turnings.[3]

    • Solution: Always titrate n-BuLi before use. For Grignard reactions, activate magnesium turnings with iodine, 1,2-dibromoethane, or sonication. Ensure all reagents and solvents are rigorously dried.[3]

  • Poor Temperature Control:

    • Causality: Halogen-lithium exchange is extremely fast, even at -78 °C.[4] However, poor heat transfer in a large reactor can lead to localized warming, causing the organolithium intermediate to decompose or participate in side reactions before the electrophile is added.[5]

    • Solution: Ensure efficient reactor stirring and use a reliable cooling system. For highly exothermic additions, consider a syringe pump for slow, controlled addition of the alkyllithium reagent to maintain the target temperature.

  • Inappropriate Solvent Choice:

    • Causality: The stability of the aryllithium intermediate is solvent-dependent. While THF is common, the intermediate can be unstable in it over time.[6] Ethereal solvents are essential for solvating and stabilizing Grignard reagents.

    • Solution: For lithiation, consider using diethyl ether or MTBE, which may offer greater stability for the lithiated pyridine.[6] For Grignard reactions, anhydrous THF or diethyl ether are standard.

Workflow: Troubleshooting Low Yield in Halogen-Metal Exchange

G start Low Yield / Incomplete Conversion check_reagents Verify Reagent Quality & Titer start->check_reagents reagent_fail Re-titer BuLi or Activate Mg Turnings check_reagents->reagent_fail No reagent_pass Reagents OK check_reagents->reagent_pass Yes check_conditions Assess Reaction Conditions temp_control Improve Temperature Control? (e.g., Slower Addition) check_conditions->temp_control reagent_fail->start reagent_pass->check_conditions temp_fail Implement Syringe Pump & Calibrate Cooling temp_control->temp_fail No temp_pass Temperature OK temp_control->temp_pass Yes temp_fail->start solvent_choice Optimize Solvent? (e.g., MTBE for Lithiation) temp_pass->solvent_choice solvent_fail Screen Alternative Anhydrous Solvents solvent_choice->solvent_fail No end Proceed with Optimized Protocol solvent_choice->end Yes solvent_fail->start

Caption: Decision flowchart for troubleshooting low conversion.

Issue 2: Formation of Isomeric and Dehalogenated Impurities

Question: My crude product is a complex mixture containing isomers and a significant amount of the dehalogenated product. How can I improve the selectivity of my reaction?

Answer: The formation of impurities is often a result of competing reaction pathways that become significant under suboptimal conditions, particularly at scale.

Common Impurities and Mitigation Strategies:

Impurity TypeProbable CauseSuggested Solution
Isomeric Products "Halogen Dance" Rearrangement: A strong base can deprotonate a ring position, leading to migration of a halogen. This is a known issue in dihalopyridine chemistry.[7]Use a non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) at very low temperatures (-78 °C or lower). Add the electrophile as quickly as possible after the lithiation is complete to trap the desired intermediate.[4][7]
Dehalogenated Byproduct Proton Quenching: The highly basic organometallic intermediate reacts with trace moisture or an acidic proton source in the reaction.[4]Rigorously dry all glassware, solvents, and reagents. Run the reaction under a strictly inert atmosphere (Argon or Nitrogen).
Di-substituted Product Over-iodination/bromination: Excess electrophile or poor control during halogenation of the aminopyridine precursor.[8]Use precise stoichiometry (1.0-1.05 equivalents) of the halogenating agent (e.g., I₂ or NBS). Add the agent portion-wise or as a solution to avoid localized high concentrations.[8]
Issue 3: Poor Performance in Subsequent Cross-Coupling Reactions

Question: I am attempting a Suzuki or Buchwald-Hartwig coupling on the 6-Bromo-2-iodo-3-amine scaffold, but the reaction is slow, incomplete, and produces a lot of dehalogenated starting material. Why is this happening?

Answer: The substrate itself presents inherent challenges for palladium-catalyzed cross-coupling. Both the pyridine nitrogen and the free amino group can coordinate to the palladium center, acting as catalyst poisons and inhibiting the catalytic cycle.[1][9] Furthermore, the electron-donating nature of the amino group can decrease the reactivity of the C-Br bond towards oxidative addition.[9]

Solutions for Successful Cross-Coupling:

  • Strategic Ligand Selection:

    • Causality: Standard ligands like PPh₃ are often insufficient. Bulky, electron-rich biaryl phosphine ligands are required to promote the crucial reductive elimination step and stabilize the active Pd(0) catalyst, preventing catalyst deactivation.[9]

    • Recommendation: For Suzuki couplings, ligands like SPhos and XPhos are highly effective.[9] For Buchwald-Hartwig aminations, ligands such as XPhos, RuPhos, or Josiphos-type ferrocenyl ligands often give superior results.[10][11]

  • Appropriate Base and Solvent System:

    • Causality: The choice of base is critical. Strong, non-nucleophilic bases are needed to facilitate the transmetalation step without causing side reactions. The solvent must be able to dissolve the reagents while being compatible with the catalytic system.

    • Recommendation: For Suzuki reactions, K₃PO₄ or Cs₂CO₃ in dioxane/water or toluene/water are robust systems.[9][12] For Buchwald-Hartwig aminations, NaOtBu or LHMDS are commonly used bases in anhydrous solvents like toluene or dioxane.[10]

Diagram: Selective Functionalization Strategy

G sub This compound path1_step1 Suzuki / Sonogashira / Heck (at C-I position) sub->path1_step1 More Reactive Site path2_step1 Requires harsher conditions or specific catalysts sub->path2_step1 Less Reactive Site path1_step2 Functionalized at C2 path1_step1->path1_step2 path1_step3 Suzuki / Buchwald-Hartwig (at C-Br position) path1_step2->path1_step3 path1_step4 Di-functionalized Product path1_step3->path1_step4

Caption: Sequential cross-coupling based on halide reactivity.

Frequently Asked Questions (FAQs)

Q1: Which halogen should I target for the first functionalization, the bromine or the iodine? A1: The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in standard palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira.[2] This differential reactivity is the cornerstone of its utility, allowing for selective functionalization at the C-2 position (iodide) while leaving the C-6 position (bromide) intact for a subsequent, different coupling reaction.

Q2: What are the key safety precautions for scaling up reactions involving n-BuLi? A2: n-Butyllithium is pyrophoric and reacts violently with water. At scale, the risks are magnified. Always handle it under a strictly inert atmosphere (argon is preferred over nitrogen). Use a cannula or syringe pump for transfers; never pour it. Ensure a suitable fire extinguisher (Class D, for combustible metals) is immediately accessible. All personnel must be fully trained and wear appropriate PPE, including flame-retardant lab coats and face shields.

Q3: How can I effectively monitor these reactions at scale without constant sampling? A3: While TLC/HPLC/LC-MS are definitive, they can be cumbersome for large reactors. Consider using in-situ monitoring techniques if available, such as ReactIR (FTIR spectroscopy), which can track the disappearance of starting materials and appearance of products in real-time without sampling. For exothermic reactions like lithiations, monitoring the internal temperature can also serve as an indicator of reaction progress and completion.

Q4: My final product is an oil/low-melting solid that is difficult to crystallize. What are my options for large-scale purification? A4: If direct crystallization fails, consider derivatization to a more crystalline solid. For example, the free amine can be protected (e.g., as a Boc-carbamate) or converted to a salt (e.g., hydrochloride or tosylate), which often have better crystallization properties. After purification by recrystallization, the protecting group or salt can be easily removed. Alternatively, for thermally stable compounds, short-path distillation under high vacuum can be an effective, chromatography-free purification method.

Detailed Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-2 (Iodo) Position

This protocol provides a general method for coupling an arylboronic acid at the more reactive C-2 position.

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).

  • Inerting: Seal the reactor and evacuate and backfill with argon three times.

  • Catalyst/Ligand Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The mixture should be sparged with argon for an additional 15-20 minutes.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction by HPLC or LC-MS for the disappearance of the starting material (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol/water or heptane/ethyl acetate) to yield the 2-aryl-6-bromopyridin-3-amine derivative.[1][9]

Protocol 2: Buchwald-Hartwig Amination at the C-6 (Bromo) Position

This protocol is for coupling a primary or secondary amine to the C-6 position of a 2-substituted-6-bromopyridin-3-amine.

  • Reaction Setup: To a flame-dried reactor under argon, add the 2-substituted-6-bromopyridin-3-amine (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv).

  • Reagent Addition: Add anhydrous, degassed toluene. Finally, add the amine coupling partner (1.2-1.5 equiv).

  • Reaction: Heat the sealed reactor to 90-110 °C. The reaction is typically complete within 2-18 hours. Monitor by LC-MS.

  • Work-up: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through Celite.

  • Purification: Wash the organic phase with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The product can be purified by column chromatography or, ideally for scale-up, by recrystallization or salt formation.[10][11][13]

References

Effect of solvent and base on the reactivity of 6-Bromo-2-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for 6-Bromo-2-iodopyridin-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block in their synthetic endeavors. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the nuances of its reactivity, particularly concerning the strategic choice of solvent and base in palladium-catalyzed cross-coupling reactions.

Understanding the Reactivity Landscape

This compound is a highly valuable substrate due to its differentially reactive halogen atoms. The carbon-iodine (C-I) bond is significantly weaker and more polarized than the carbon-bromine (C-Br) bond, making the C-2 position the more reactive site for oxidative addition to a palladium(0) catalyst. This inherent reactivity difference is the cornerstone for achieving selective mono-functionalization. However, the presence of the 3-amino group introduces an additional layer of complexity. Its electron-donating nature can modulate the electronic properties of the pyridine ring, and it can also coordinate to the palladium center, potentially influencing the catalytic cycle.[1]

This guide will equip you with the knowledge to harness this differential reactivity and troubleshoot common issues that may arise during your experiments.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Poor or No Conversion of the Starting Material

Question: My Suzuki-Miyaura coupling reaction at the C-2 position shows a very low yield, with a significant amount of unreacted this compound remaining. What are the likely causes and how can I improve the conversion?

Answer: Low conversion can stem from several factors related to catalyst activity, reaction conditions, or the nature of your reagents. A systematic approach to troubleshooting is recommended:

  • Catalyst Inactivity: The active Pd(0) species is susceptible to oxidation. Ensure your catalyst is fresh and has been handled under a strictly inert atmosphere (argon or nitrogen). If your reaction mixture turns black, it's an indication of palladium black precipitation, a sign of catalyst decomposition.[2]

  • Ligand Choice: For an electron-rich substrate like an aminopyridine, the choice of phosphine ligand is critical. The amino group can coordinate to the palladium center, inhibiting the reaction.[3] Bulky, electron-rich biarylphosphine ligands such as SPhos or XPhos are often more effective as they promote the crucial oxidative addition step and can mitigate catalyst inhibition.[3]

  • Insufficient Degassing: Oxygen can deactivate your catalyst and promote side reactions like the homocoupling of your boronic acid.[3] Ensure all solvents and the reaction headspace are thoroughly degassed.

  • Base and Solvent System: The base is not just a proton scavenger; it plays a crucial role in the transmetalation step. For Suzuki reactions, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[4] The solvent must be able to dissolve the base and the organic substrates. A mixture of an organic solvent like 1,4-dioxane or toluene with water is common for Suzuki couplings.[4][5]

Issue 2: Lack of Selectivity – Reaction at Both C-2 and C-6 Positions

Question: I'm observing a significant amount of di-substituted product, where my coupling partner has reacted at both the iodo and bromo positions. How can I enhance selectivity for the C-2 position?

Answer: Achieving mono-selectivity hinges on exploiting the higher reactivity of the C-I bond. If you're seeing di-substitution, your reaction conditions are likely too harsh.

  • Reaction Temperature: High temperatures provide enough energy to overcome the higher activation barrier for the oxidative addition at the C-Br bond. Try running your reaction at a lower temperature (e.g., room temperature to 60 °C) to favor the more kinetically labile C-I bond cleavage.

  • Reaction Time: Prolonged reaction times, even at milder temperatures, can lead to the slow but eventual reaction at the C-6 position. Monitor your reaction closely by TLC or LC-MS and stop it once the mono-substituted product is maximized.

  • Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can improve selectivity by favoring the path of least resistance (reaction at the C-I bond).

Issue 3: Significant Formation of Protodehalogenated Byproduct

Question: My main byproduct is the replacement of the iodine or bromine atom with a hydrogen atom. How can I minimize this protodehalogenation?

Answer: Protodehalogenation is a common side reaction in cross-coupling chemistry, often arising from the presence of palladium hydride species.

  • Source of Hydride: Trace amounts of water or other protic impurities can be a source of hydride. Ensure your solvents and reagents are anhydrous, especially for reactions that are not run in aqueous media.

  • Base Choice: Some bases are more prone to promoting protodehalogenation. Screening different bases can sometimes mitigate this issue. For instance, in some systems, switching from an alkoxide base to a carbonate or phosphate base can be beneficial.[2]

  • Boronic Acid Quality: Impurities in the boronic acid or its slow decomposition can contribute to this side reaction. Using fresh, high-purity boronic acids or more stable boronic esters (e.g., pinacol esters) can help.[3]

Frequently Asked Questions (FAQs)

Q1: Which position, C-2 (iodo) or C-6 (bromo), is more reactive and why?

A1: The C-2 position bearing the iodine atom is significantly more reactive in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond. The oxidative addition of the C-I bond to the Pd(0) catalyst is therefore kinetically favored, allowing for selective functionalization at this position under controlled conditions.[6]

Q2: How does the choice of solvent affect the reaction?

A2: The solvent plays multiple roles. It must solubilize the reactants, but it can also influence the speciation and stability of the catalytic species.

  • Polar Aprotic Solvents (e.g., DMF, Dioxane, THF): These are commonly used as they are good at dissolving a wide range of organic molecules and the organometallic intermediates. In some cases, polar solvents can accelerate the oxidative addition step.[7]

  • Non-polar Solvents (e.g., Toluene): These are also widely used, particularly in reactions where water needs to be strictly excluded.

  • Protic Solvents (e.g., water, alcohols): Often used as a co-solvent in Suzuki reactions to dissolve the inorganic base.[4]

The optimal solvent often depends on the specific cross-coupling reaction and the nature of the coupling partners.

Q3: What is the role of the base in different cross-coupling reactions?

A3: The function of the base is highly dependent on the type of cross-coupling reaction:

  • Suzuki-Miyaura Coupling: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is crucial for the transmetalation step, where it facilitates the transfer of the organic group from the boronic acid to the palladium center.[4]

  • Buchwald-Hartwig Amination: A strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS) is typically required to deprotonate the amine or the palladium-amine complex to form the active palladium-amido species that undergoes reductive elimination.[8][9]

  • Sonogashira Coupling: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is commonly used. It acts as a proton scavenger for the HI generated and also helps to facilitate the regeneration of the active copper(I) catalyst.[10][11]

Q4: Can the 3-amino group interfere with the reaction?

A4: Yes, the free amino group can potentially interfere in two main ways. Firstly, its electron-donating nature can slightly decrease the reactivity of the C-X bonds towards oxidative addition. Secondly, the lone pair on the nitrogen can coordinate to the palladium catalyst, which can sometimes lead to catalyst inhibition.[3][12] However, with the right choice of bulky ligands, this issue can often be overcome.[12] In some cases, protection of the amino group (e.g., as an acetamide) may be considered, although many successful couplings are reported with the unprotected amine.[4]

Data Presentation: A Comparative Overview

While specific comparative data for this compound is limited in the literature, the following tables provide representative conditions and expected outcomes for selective cross-coupling reactions based on structurally similar dihalopyridines. These should serve as an excellent starting point for your reaction optimization.

Table 1: Selective Suzuki-Miyaura Coupling at the C-2 (Iodo) Position

EntryArylboronic AcidCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O80~85-95[4][5]
24-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Toluene/EtOH/H₂O90~80-90[6]
33-Thienylboronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-DioxaneRT-60~75-90[3]

Table 2: Selective Buchwald-Hartwig Amination at the C-2 (Iodo) Position

EntryAmineCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
1MorpholinePd₂(dba)₃ / RuPhosLiHMDSTHF65~70-80[12][13]
2AnilinePd(OAc)₂ / XantphosCs₂CO₃Toluene100~75-85[8]
3BenzylamineBrettPhos-precatalystLiHMDSTHF65~70-75[12]

Table 3: Selective Sonogashira Coupling at the C-2 (Iodo) Position

EntryAlkyneCatalyst / Co-catalystBaseSolventTemp (°C)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMFRT-50~80-95[11][14]
2TrimethylsilylacetylenePd(OAc)₂ / PPh₃ / CuIDIPAToluene60~75-90[10]
31-OctynePd(CH₃CN)₂Cl₂ / cataCXium ACs₂CO₃2-MeTHFRT~80-90[15]

Experimental Protocols & Workflows

The following are detailed, step-by-step methodologies for key selective cross-coupling reactions.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-2 Position

This protocol details a general procedure for the selective coupling of an arylboronic acid at the C-2 position of this compound.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₂CO₃.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed 1,4-dioxane and water (typically a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete in 2-8 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-6-bromopyridin-3-amine.

Protocol 2: Selective Buchwald-Hartwig Amination at the C-2 Position

This protocol describes a general procedure for the C-N cross-coupling of this compound with a primary or secondary amine.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • RuPhos (4 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS, 1.5 equiv)

  • Anhydrous, degassed Tetrahydrofuran (THF)

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ and RuPhos.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous THF and stir for 5 minutes.

  • Add this compound and the amine coupling partner.

  • Add LiHMDS (as a solid or a solution in THF).

  • Heat the reaction mixture at 65 °C for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purify the crude product by column chromatography.[1]

Visualizing Reaction Logic

Diagrams can help clarify the decision-making process in troubleshooting and understanding reaction pathways.

Troubleshooting_Low_Yield start Low Yield of Mono-substituted Product check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Evaluate Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents sub_catalyst1 Is Pd black visible? check_catalyst->sub_catalyst1 sub_catalyst2 Is ligand appropriate? check_catalyst->sub_catalyst2 sub_conditions1 Is temperature too low? check_conditions->sub_conditions1 sub_conditions2 Is degassing sufficient? check_conditions->sub_conditions2 sol_reagents Use fresh, high-purity reagents (e.g., boronic acid) check_reagents->sol_reagents sol_catalyst1 Use fresh catalyst, improve inert atmosphere sub_catalyst1->sol_catalyst1 Yes sol_catalyst2 Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) sub_catalyst2->sol_catalyst2 No sol_conditions1 Increase temperature incrementally sub_conditions1->sol_conditions1 Yes sol_conditions2 Degas solvents and headspace thoroughly sub_conditions2->sol_conditions2 No

Caption: Troubleshooting workflow for low reaction yield.

Selective_Functionalization_Pathway A This compound B Mild Conditions (e.g., RT to 60°C) Short Reaction Time A->B C Selective Oxidative Addition at C-I Bond B->C D Mono-functionalized Product (2-Substituted-6-bromopyridin-3-amine) C->D E Harsh Conditions (e.g., >80°C) Long Reaction Time D->E F Oxidative Addition at C-Br Bond E->F G Di-functionalized Product F->G

Caption: Reaction pathway for selective functionalization.

References

Technical Support Center: Removal of Palladium Catalyst from 6-Bromo-2-iodopyridin-3-amine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to addressing the challenges of removing palladium catalyst residues from reaction mixtures involving 6-Bromo-2-iodopyridin-3-amine. This resource is tailored to provide practical guidance, troubleshooting tips, and detailed protocols for achieving high-purity compounds essential for pharmaceutical development and research.

Frequently Asked Questions (FAQs)

Q1: What makes palladium removal from this compound reactions particularly challenging?

A1: The primary challenge stems from the molecular structure of this compound and its derivatives. The nitrogen atom of the pyridine ring and the adjacent amine group can act as bidentate ligands, forming stable, soluble complexes with palladium. This chelation effect makes the palladium less susceptible to removal by simple filtration or standard aqueous washes.

Q2: What are the most effective general methods for palladium removal in reactions involving aminopyridines?

A2: The most successful strategies involve methods that can break the palladium-product complex or have a very high affinity for palladium. These include:

  • Adsorption onto Scavenger Resins: These are solid supports, typically silica or polystyrene, functionalized with groups that have a high affinity for palladium, such as thiols, thioureas, and amines.[1][2][3] The reaction mixture is treated with the scavenger, which selectively binds to the palladium, and is then easily removed by filtration.

  • Activated Carbon Treatment: Activated carbon is a cost-effective and versatile adsorbent for various palladium species, including Pd(0) and Pd(II).[3][4] However, its non-specific nature can sometimes lead to the loss of the desired product through co-adsorption.[5]

  • Crystallization: Purifying the final product through crystallization can be highly effective, as palladium impurities are often left behind in the mother liquor.[2][6] The efficiency can be enhanced by using anti-solvents or additives that increase the solubility of palladium species.[2]

  • Extraction: Liquid-liquid extraction can be employed to partition the palladium catalyst into a phase separate from the product.[2][7] This is often system-dependent and may require optimization of solvents and pH.

Q3: How do I select the most appropriate palladium scavenger for my this compound reaction?

A3: The choice of scavenger is critical and depends on several factors:

  • Nature of the Palladium Species: The oxidation state (e.g., Pd(0), Pd(II)) and the ligands attached to the palladium will influence its affinity for different scavengers.[8] For instance, thiol-based scavengers are highly effective for a variety of palladium species.[1][9]

  • Product Compatibility: It is crucial that the scavenger does not react with or strongly adsorb your product. Given the amine functionality in this compound, scavengers with electrophilic groups should be used with caution.

  • Reaction Solvent: The scavenger must be compatible with the reaction solvent. Most silica-based scavengers show broad solvent compatibility.[3][10]

  • Cost and Scalability: For larger-scale syntheses, the cost, availability, and ease of handling the scavenger are important practical considerations.[3]

Q4: I've tried filtration through Celite®, but my product is still contaminated with palladium. Why?

A4: Filtration through Celite® is primarily effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated as palladium black.[11][12] If your reaction uses a homogeneous palladium catalyst, it will remain dissolved in the reaction mixture and pass through the Celite® pad.[13] The strong chelating nature of your aminopyridine product can further ensure the palladium remains in solution.

Troubleshooting Guide

Issue Possible Cause Suggested Solutions
High residual palladium levels (>100 ppm) after initial workup and filtration. Strong chelation of palladium by the aminopyridine product, keeping it in a soluble form.[5]Employ a High-Affinity Scavenger: Use a scavenger specifically designed for palladium removal. Thiol- or thiourea-functionalized silica scavengers are often highly effective.[1][8] Optimize Scavenging Conditions: Increase the temperature (e.g., 40-60 °C) and/or extend the treatment time (up to 18 hours) to improve the scavenger's efficiency.[2] Consider a Combination of Methods: A sequential treatment, such as filtration through Celite followed by a scavenger resin, can be more effective.[14]
Significant loss of this compound product during palladium removal. Non-specific adsorption of the product onto the purification medium, a common issue with activated carbon.[5]Screen Different Scavengers: Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your product.[2] Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon to reduce product loss.[2] Change the Purification Method: If product loss remains high, consider switching to crystallization or a targeted liquid-liquid extraction.[2]
Inconsistent palladium removal from batch to batch. Variability in the final state of the palladium catalyst (e.g., formation of palladium black vs. soluble species). Trace impurities in reagents or solvents affecting palladium speciation.Standardize Reaction Quench: Implement a consistent quenching procedure to ensure the palladium is in a more uniform state before removal. Pre-treatment: Consider a pre-treatment step, such as mild oxidation or reduction, to convert the palladium into a single, more easily removed species.[2] Analyze Raw Materials: Ensure the quality and consistency of starting materials and solvents.
Palladium scavenger appears ineffective. The chosen scavenger is not suitable for the specific palladium species in your reaction mixture. Insufficient scavenger amount or treatment time.Screen a Panel of Scavengers: Test different types of scavengers (e.g., thiol, thiourea, amine-functionalized) to find the most effective one for your system. Increase Scavenger Equivalents: Use a higher loading of the scavenger (e.g., 5-10 weight equivalents relative to the crude product). Check for Catalyst Poisoning: Although less common for removal, ensure no other species in your mixture is deactivating the scavenger itself.[15]

Experimental Protocols & Data

Decision Workflow for Palladium Removal

The following diagram outlines a logical workflow for selecting an appropriate palladium removal strategy.

Palladium_Removal_Workflow start Crude Reaction Mixture (this compound + Pd) check_pd_form Is Pd Heterogeneous? (e.g., Pd/C, Pd black) start->check_pd_form filter_celite Filter through Celite® Pad check_pd_form->filter_celite  Yes scavenger_screening Screen Scavengers (Thiol, Thiourea, etc.) check_pd_form->scavenger_screening No (Homogeneous) analyze_pd1 Analyze Pd Content (ICP-MS/OES) filter_celite->analyze_pd1 analyze_pd1->scavenger_screening > 10 ppm final_product Purified Product (<10 ppm Pd) analyze_pd1->final_product < 10 ppm optimize_scavenging Optimize Conditions (Temp, Time, Equivalents) scavenger_screening->optimize_scavenging activated_carbon Activated Carbon Treatment optimize_scavenging->activated_carbon Ineffective or Cost Prohibitive analyze_pd2 Analyze Pd Content (ICP-MS/OES) optimize_scavenging->analyze_pd2 Effective check_product_loss High Product Loss? activated_carbon->check_product_loss crystallization Crystallization check_product_loss->crystallization Yes check_product_loss->analyze_pd2 No crystallization->analyze_pd2 analyze_pd2->final_product

Caption: Decision workflow for selecting a palladium removal method.

Comparative Efficacy of Palladium Scavengers

The following table summarizes the typical performance of common palladium scavengers. Note that efficiency is highly dependent on specific reaction conditions.

Scavenger TypeFunctional GroupTypical Initial Pd (ppm)Typical Final Pd (ppm)Removal EfficiencyKey Considerations
SiliaMetS® Thiol Silica-SH>1000<10>99%Robust and versatile for various palladium species.[1]
SiliaMetS® Thiourea Silica-Thiourea>1000<10>99%Very effective, widely used in the pharmaceutical industry.[1]
Biotage® MP-TMT Polystyrene-TMT~1200<10>99%High loading capacity, suitable for large-scale applications.[5]
Activated Carbon Carbon>1000<20>98%Cost-effective, but may cause product loss.[3][16]
Protocol 1: Palladium Removal Using a Silica-Based Thiol Scavenger

This protocol is a general guideline for using a functionalized silica scavenger like SiliaMetS Thiol.

  • Dissolve the Crude Product: Dissolve the crude reaction mixture containing this compound and the palladium catalyst in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)).

  • Add the Scavenger Resin: Add 3-5 molar equivalents of the selected scavenger resin relative to the initial amount of palladium catalyst used.

  • Stir the Mixture: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally for each specific case.[2]

  • Filter the Mixture: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger resin.[2]

  • Wash the Resin: Wash the resin on the filter with fresh solvent to recover any adsorbed product.

  • Concentrate the Solution: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analyze Palladium Content: Analyze the palladium content of the purified product using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or a similar sensitive analytical technique to confirm removal to the desired level (typically <10 ppm for active pharmaceutical ingredients).[17]

Protocol 2: Palladium Removal Using Activated Carbon

This protocol provides a general procedure for palladium removal using activated carbon.

  • Dissolve the Crude Product: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).

  • Add Activated Carbon: Add 5-10 wt% of activated carbon relative to the mass of the crude product.

  • Stir the Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[5]

  • Filter through Celite: Filter the mixture through a pad of Celite® to remove the activated carbon. Ensure the Celite® pad is sufficiently thick to prevent fine carbon particles from passing through.[5]

  • Wash the Carbon: Wash the activated carbon on the filter with fresh solvent to minimize product loss.[5]

  • Concentrate the Solution: Combine the filtrate and the washings and remove the solvent under reduced pressure.[5]

  • Analyze Palladium Content: Analyze the purified product for residual palladium content using ICP-MS.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of 6-Bromo-2-iodopyridin-3-amine and its Products by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of pharmaceutical synthesis, heterocyclic intermediates are the architectural blueprints for a vast array of active pharmaceutical ingredients (APIs). Among these, 6-Bromo-2-iodopyridin-3-amine stands out as a versatile building block, particularly in the development of kinase inhibitors and other targeted therapies. The precise characterization of this starting material and its subsequent reaction products is not merely a procedural step; it is a cornerstone of process control, quality assurance, and regulatory compliance. This guide provides an in-depth comparison of mass spectrometry-based approaches for the robust characterization of this molecule, contextualized against other critical analytical techniques. We will explore the causality behind experimental choices, from ionization source selection to fragmentation analysis, providing field-proven insights to navigate the unique challenges presented by this di-halogenated pyridine derivative.

The Analytical Challenge: Unmasking a Complex Isotopic Signature

The structure of this compound (C₅H₄BrIN₂) presents a distinct analytical puzzle. The simultaneous presence of bromine and iodine—two heavy halogens with unique isotopic distributions—creates a molecular ion region in a mass spectrum that is both highly characteristic and complex.

  • Bromine (Br): Exists as two primary stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance).[1] This results in a signature M and M+2 peak pattern with an intensity ratio of approximately 1:1.[1][2]

  • Iodine (I): Is monoisotopic, existing only as ¹²⁷I (100% abundance).[2] It does not contribute additional complexity to the isotopic pattern but adds significantly to the mass of the molecule and can be a predictable leaving group during fragmentation.[2]

Consequently, the molecular ion of this compound will not be a single peak but a doublet, where the M peak corresponds to the molecule containing ⁷⁹Br and the M+2 peak corresponds to the ⁸¹Br variant, both separated by approximately 2 Da. Accurate identification hinges on recognizing this unique 1:1 isotopic signature.

Mass Spectrometry: The Primary Tool for Rapid and Sensitive Analysis

Mass spectrometry (MS) is an indispensable technique in pharmaceutical analysis, offering unparalleled sensitivity and speed for determining the molecular weights of reactants, intermediates, and products.[3][4][5] When coupled with a separation technique like liquid chromatography (LC), LC-MS provides a powerful platform for monitoring reaction progress and assessing sample purity.[5][6]

Choosing the Right Ionization Technique: A Critical Decision

The method of ionization dictates whether you observe the intact molecule or its constituent fragments. The choice is fundamentally a trade-off between preserving the molecular ion and generating structurally informative fragments.

  • Electrospray Ionization (ESI): This is the workhorse "soft" ionization technique for LC-MS.[7][8] ESI is ideal for polar, thermally labile molecules and excels at generating protonated molecular ions ([M+H]⁺) with minimal fragmentation.[8][9][10] For confirming the molecular weight of a reaction product derived from this compound, ESI is the preferred method. Its gentle nature ensures the crucial isotopic pattern of the molecular ion remains intact and easily interpretable.[8]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar compounds that may not ionize efficiently with ESI.[7][8] While still considered a relatively soft technique, it imparts more energy than ESI and may induce some in-source fragmentation.[7] It serves as a valuable alternative if the target analyte shows poor ESI response.

  • Electron Ionization (EI): As a "hard" ionization technique, EI bombards the analyte with high-energy electrons (typically 70 eV), causing extensive and reproducible fragmentation.[10][11][12] This method is standard for Gas Chromatography-Mass Spectrometry (GC-MS) and is powerful for structural elucidation, as the resulting fragmentation pattern serves as a "fingerprint" that can be compared against spectral libraries like NIST.[12][13] However, for a molecule like this compound, the molecular ion may be weak or entirely absent, making it difficult to confirm the product's identity without prior knowledge.[9][12]

Ionization Technique Principle Best For Pros Cons for this Application
Electrospray Ionization (ESI) Soft ionization from a charged dropletPolar, non-volatile molecules (LC-MS)Preserves molecular ion; excellent for MW confirmation.[8][10]May not be efficient for very nonpolar products.
Electron Ionization (EI) High-energy electron bombardmentVolatile, thermally stable molecules (GC-MS)Provides rich, reproducible fragmentation for structural ID.[10][12]Molecular ion can be weak or absent; requires analyte volatility.[9]
Atmospheric Pressure Chemical Ionization (APCI) Corona discharge ionizes solvent, which protonates analyteModerately polar to nonpolar moleculesGood for compounds that are poor ESI responders.[7]Can cause more fragmentation than ESI.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

While ESI-MS is excellent for determining molecular weight, it provides limited structural information. Tandem mass spectrometry (MS/MS) overcomes this by isolating the molecular ion of interest, subjecting it to fragmentation, and analyzing the resulting product ions.[14] This provides crucial connectivity information. For pyridine derivatives, this technique is highly informative.[14][15][16]

A proposed fragmentation workflow for this compound would involve the sequential loss of its halogen substituents and other neutral fragments.

parent [M+H]⁺ m/z 299/301 frag1 Loss of I (-127 Da) parent->frag1 frag2 Loss of Br (-79/81 Da) parent->frag2 ion1 [M+H-I]⁺ m/z 172/174 frag1->ion1 frag3 Loss of NH₃ (-17 Da) ion1->frag3 ion2 [M+H-Br]⁺ m/z 220 frag2->ion2 ion3 Further Fragments frag3->ion3

Caption: Proposed MS/MS fragmentation of this compound.

A Comparative Look: Mass Spectrometry vs. Alternative Techniques

While MS is a powerful tool, a comprehensive characterization strategy often involves orthogonal techniques. No single method provides all the necessary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for unambiguous structural elucidation.[7] For substituted pyridines, 1D (¹H, ¹³C) and 2D (COSY, HMBC) NMR experiments provide definitive information about the molecular skeleton, the position of substituents, and the number of protons on each carbon.[17][18]

  • Why it's essential: NMR can distinguish between isomers, something that is often difficult or impossible by MS alone. For example, if a reaction could yield either this compound or 5-Bromo-2-iodopyridin-3-amine, their mass spectra would be identical. However, their ¹H NMR spectra would show distinct coupling patterns and chemical shifts, allowing for unequivocal identification.[17]

  • Causality in practice: The chemical shifts and coupling constants in the aromatic region of a ¹H NMR spectrum are highly sensitive to the electronic effects of the substituents (amino, bromo, iodo), providing clear evidence of their positions on the pyridine ring.[17][18]

X-ray Crystallography

X-ray crystallography provides the absolute three-dimensional structure of a molecule by determining the arrangement of atoms within a crystal.[19]

  • Why it's the ultimate confirmation: It is the only technique that provides an unequivocal, visual confirmation of the molecular structure, including bond lengths and angles.[19] For novel compounds or when establishing a reference standard, a crystal structure is invaluable.[20][21]

  • Limitations: The primary bottleneck is the need to grow a high-quality single crystal of the analyte, which can be a significant challenge and is not always feasible.[21] Furthermore, it analyzes a single crystal, which may not be representative of the bulk material's purity.

Comparative Summary
Technique Information Provided Sensitivity Sample Requirement Key Advantage Key Limitation
Mass Spectrometry (MS) Molecular Weight, Elemental Formula (HRMS), FragmentationHigh (fmol-pmol)Low (µg-ng)Speed and sensitivity for MW confirmation and purity analysis.[3]Isomer differentiation can be difficult.
NMR Spectroscopy Unambiguous Molecular Structure, ConnectivityModerate (mg)High (mg)Gold standard for structural elucidation and isomer distinction.[7][17]Lower sensitivity, requires pure sample for clear spectra.
X-ray Crystallography Absolute 3D Atomic StructureN/ASingle CrystalProvides definitive, unequivocal structural proof.[19]Growing a suitable crystal can be difficult and time-consuming.[21]

An Integrated Workflow for Complete Characterization

A robust and efficient characterization strategy does not rely on a single technique but integrates their strengths in a logical sequence.

cluster_0 Initial Analysis & Monitoring cluster_1 Purification & Structural Confirmation cluster_2 Definitive Proof (If Required) TLC TLC / Crude NMR LCMS LC-ESI-MS TLC->LCMS Reaction Progress Purify Column Chromatography LCMS->Purify Confirm MW & Purity NMR 1D & 2D NMR Purify->NMR Isomer ID Crystal X-ray Crystallography NMR->Crystal For Novel Compound Reference Standard

Caption: Integrated workflow for comprehensive product characterization.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) and rapid LC-MS analysis of crude reaction aliquots to monitor the consumption of starting materials and the formation of the desired product, identified by its expected mass and isotopic pattern.

  • Workup and Purification: Once the reaction is complete, perform the necessary workup and purify the product using techniques like column chromatography.

  • Purity and Identity Confirmation: Analyze the purified fractions by LC-MS to confirm the correct molecular weight and assess purity.

  • Definitive Structural Elucidation: Obtain comprehensive 1D and 2D NMR spectra of the pure product to definitively confirm its structure and distinguish it from any potential isomers.

  • Absolute Structure Proof: For a novel compound or for regulatory filing, growing a crystal for X-ray diffraction analysis provides the ultimate structural confirmation.

Experimental Protocol: LC-MS Analysis

This protocol outlines a standard method for analyzing this compound or its derivatives using LC-ESI-MS.

Objective: To confirm the molecular weight and assess the purity of the target compound.

1. Sample Preparation: a. Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile). b. Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). c. Add an internal standard if quantitative analysis is required.

2. LC Parameters (Example):

  • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.
  • Mobile Phase A: Water + 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 2 µL.

3. MS Parameters (Example for ESI+):

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).
  • Capillary Voltage: 3.5 kV.
  • Gas Temperature: 325 °C.
  • Drying Gas Flow: 8 L/min.
  • Nebulizer Pressure: 40 psi.
  • Scan Range: m/z 100-500.
  • Fragmentor Voltage: 100 V (adjust as needed to minimize fragmentation).

4. Data Analysis: a. Extract the ion chromatogram for the expected m/z of the protonated molecule ([M+H]⁺), which for the parent compound is 298.9 (for ⁷⁹Br) and 300.9 (for ⁸¹Br). b. Examine the mass spectrum corresponding to the chromatographic peak. c. Verify the presence of the characteristic 1:1 isotopic doublet separated by 2 Da, confirming the presence of a single bromine atom. d. Integrate the peak area to assess purity relative to other components in the chromatogram.

Conclusion

The characterization of this compound and its reaction products demands a multi-faceted analytical approach, with mass spectrometry serving as the frontline tool for rapid identity and purity assessment. Its sensitivity and speed are unmatched for reaction monitoring. The key to successful MS analysis lies in leveraging soft ionization techniques like ESI to preserve the highly informative isotopic signature imparted by the bromine atom and employing tandem MS to probe the molecular structure. However, for unequivocal structural proof and isomer differentiation, the data must be complemented by the unparalleled detail of NMR spectroscopy. For novel structures, X-ray crystallography remains the final arbiter. By integrating these techniques into a logical workflow, researchers and drug development professionals can ensure the quality, safety, and efficacy of the molecules they synthesize, from lab-scale discovery to commercial production.

References

A Senior Application Scientist's Guide to the Differential Reactivity of 6-Bromo-2-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Dihalogenated Pyridine Scaffold

In the landscape of modern medicinal chemistry and drug development, heterocyclic scaffolds are paramount. Among these, the aminopyridine core is a privileged structure found in a multitude of biologically active agents, particularly kinase inhibitors.[1] 6-Bromo-2-iodopyridin-3-amine emerges as a uniquely versatile building block, offering two distinct halogen handles for synthetic diversification. The strategic placement of an iodo group at the C-2 position and a bromo group at the C-6 position, flanking a nucleophilic amino group, provides a platform for controlled, sequential functionalization.

This guide provides an in-depth, objective comparison of the reactivity of the C-I and C-Br bonds within this molecule. We will delve into the fundamental principles governing their differential reactivity, provide field-proven experimental protocols for selective transformations, and illustrate strategies for stepwise molecular assembly. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold to accelerate their discovery programs.

Fundamental Principles: Why Halogen Identity and Position Matter

The predictable chemoselectivity observed with this compound is not arbitrary; it is governed by a confluence of bond energetics and the electronic landscape of the pyridine ring.

The Decisive Role of Carbon-Halogen Bond Dissociation Energy (BDE)

The primary determinant of reactivity in many transition metal-catalyzed reactions is the strength of the carbon-halogen (C-X) bond. The oxidative addition of an aryl halide to a low-valent metal center, such as Palladium(0), is the inaugural and often rate-determining step in cross-coupling catalytic cycles.[2] This step involves the cleavage of the C-X bond.

The trend for C(sp²)-X bond dissociation energies (BDEs) is firmly established: C-Cl > C-Br > C-I.[3][4][5] The carbon-iodine bond is significantly longer and weaker than the carbon-bromine bond, requiring less energy to break.

Bond TypeTypical BDE (kcal/mol)Relative Reactivity Trend in Oxidative Addition
Phenyl-Br~84.0[3]Good
Phenyl-I~67.0[3]Excellent
Table 1: Comparison of Aryl-Halogen Bond Dissociation Energies.

This substantial difference in BDE (~17 kcal/mol) is the foundational reason why the C-2 iodo group can be selectively targeted in the presence of the C-6 bromo group under carefully controlled reaction conditions.

Electronic Landscape of the Pyridine Ring

The pyridine heterocycle is inherently electron-deficient due to the high electronegativity of the nitrogen atom. This effect is most pronounced at the α-positions (C-2 and C-6) and the γ-position (C-4).[6][7] This electron deficiency renders these positions more susceptible to two key processes:

  • Oxidative Addition: The electron-poor nature of the C-2 and C-6 carbons makes them more electrophilic and thus more reactive towards oxidative addition by an electron-rich Pd(0) catalyst.[6]

  • Nucleophilic Aromatic Substitution (SNAr): These positions are highly activated towards attack by nucleophiles, as the electronegative nitrogen atom can effectively stabilize the resulting anionic Meisenheimer intermediate through resonance.[8][9]

The presence of the electron-donating amino group at the C-3 position modulates this electronic environment, though the inherent reactivity of the α-positions remains the dominant factor.

Mastering Selectivity: Palladium-Catalyzed Cross-Coupling Reactions

The significant difference in reactivity between the C-I and C-Br bonds allows for exquisite control in palladium-catalyzed cross-coupling reactions. The general reactivity order, I > Br, enables chemists to selectively functionalize the C-2 position while preserving the C-6 bromine for subsequent transformations.[10][11][12]

Catalytic_Cycle cluster_main General Pd Cross-Coupling Cycle cluster_selectivity Substrate Selectivity Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd Ar-X PdII R¹-Pd(II)L₂(X) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-M PdII_R2 R¹-Pd(II)L₂(R²) Transmetal->PdII_R2 ReductElim Reductive Elimination PdII_R2->ReductElim ReductElim->Pd0 R¹-R² Substrate This compound Path_I C-I Bond (Lower BDE) FAST Substrate->Path_I Mild Conditions Path_Br C-Br Bond (Higher BDE) SLOW Substrate->Path_Br Forcing Conditions Path_I->OxAdd Selective Reaction

Fig 1. Selective oxidative addition drives chemoselectivity.
Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. By employing mild conditions, one can achieve highly selective coupling of a boronic acid or ester at the C-2 position.

ParameterCondition for Selective C-I CouplingExpected Outcome
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂High efficiency
Base K₂CO₃, K₃PO₄, or Cs₂CO₃Effective transmetalation
Solvent Dioxane/H₂O, DME, or TolueneGood substrate/reagent solubility
Temperature 60-80 °CSufficient for C-I activation, insufficient for C-Br
Selectivity >95% for C-2 functionalizationExcellent
Yield Typically >85%High
Table 2: Performance Data for Selective Suzuki-Miyaura Coupling at the C-2 Position.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas (repeat three times).

  • Catalyst Addition: Under a positive pressure of inert gas, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Reaction Execution: Heat the reaction mixture to 80 °C and stir vigorously. Monitor progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up and Analysis: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira reaction provides a powerful route to alkynylated pyridines. The reactivity difference between aryl iodides and bromides is particularly pronounced in this transformation, often allowing for selective coupling at room temperature.[12][13][14][15]

ParameterCondition for Selective C-I CouplingExpected Outcome
Catalyst Pd(PPh₃)₂Cl₂Standard and effective
Co-catalyst Copper(I) Iodide (CuI)Essential for the copper cycle
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)Acts as base and solvent
Solvent THF or DMFAnhydrous conditions preferred
Temperature Room Temperature (20-25 °C)Highly selective for the C-I bond
Selectivity >98% for C-2 functionalizationExceptional
Yield Typically >90%High
Table 3: Performance Data for Selective Sonogashira Coupling at the C-2 Position.

Experimental Protocol: Selective Sonogashira Coupling

  • Reaction Setup: In a dry flask under an inert atmosphere, combine this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • Solvent and Reagent Addition: Add anhydrous THF or DMF, followed by triethylamine (3.0 equiv). Stir to dissolve. Add the terminal alkyne (1.1 equiv) dropwise.

  • Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Completion is often achieved within 2-6 hours.

  • Work-up and Analysis: Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

While aryl bromides are excellent substrates for Buchwald-Hartwig amination, aryl iodides are also highly reactive.[16][17] However, reactions involving aryl iodides can sometimes be inhibited by the iodide anion produced, which can form stable, less reactive palladium-iodide dimer complexes.[18] Careful selection of ligands and conditions is key to achieving selective amination at the C-2 position.

Experimental Protocol: Selective Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, add Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv), a suitable biarylphosphine ligand such as XPhos (0.05 equiv), and Sodium tert-butoxide (NaOtBu) (1.4 equiv) to a dry Schlenk tube.[19][20]

  • Reagent Addition: Add anhydrous toluene, followed by this compound (1.0 equiv) and the desired amine coupling partner (1.2 equiv).

  • Reaction Execution: Seal the tube and heat the reaction mixture to 80-90 °C. Monitor for completion (typically 12-24 hours).

  • Work-up and Analysis: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts. Concentrate the filtrate and purify the crude product via column chromatography.

A Strategy for Stepwise Elaboration: Sequential Cross-Coupling

The true synthetic power of this compound lies in its capacity for sequential functionalization. This strategy allows for the controlled and directed synthesis of complex, unsymmetrically substituted diaminopyridine analogs.[21]

Sequential_Functionalization Start This compound Step1 Step 1: Selective C-I Coupling Start->Step1 e.g., Suzuki @ 80°C (R¹-B(OH)₂) Intermediate 2-R¹-6-Bromopyridin-3-amine Step1->Intermediate Step2 Step 2: C-Br Coupling Intermediate->Step2 e.g., Buchwald @ 110°C (R²-NH₂) Product 2-R¹-6-R²-Pyridin-3-amine Step2->Product

Fig 2. Workflow for sequential functionalization.

This two-step process involves:

  • First Coupling: Selectively react the C-2 iodo group under mild conditions as described in the protocols above (e.g., Sonogashira at room temperature or Suzuki at 80 °C) to install the first diversity element (R¹).

  • Second Coupling: Isolate the 2-substituted-6-bromopyridine intermediate. This molecule can then be subjected to a second, often more forcing, cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig at >100 °C) to functionalize the more robust C-6 bromo position and install a second, different diversity element (R²).

This orthogonal reactivity provides a robust and modular approach to building molecular libraries for structure-activity relationship (SAR) studies.

An Alternative Pathway: Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is the dominant method for functionalizing this scaffold, Nucleophilic Aromatic Substitution (SNAr) is a viable mechanistic pathway.[22] As previously noted, the C-2 and C-6 positions are electronically activated for nucleophilic attack.[9] In an SNAr reaction, a nucleophile attacks the carbon bearing the halogen, forming a Meisenheimer intermediate, followed by the expulsion of the halide leaving group.

For the halogens Br and I, the leaving group ability generally correlates with the pKa of the conjugate acid (HBr vs. HI), making iodide the better leaving group. Therefore, SNAr reactions with strong nucleophiles (e.g., alkoxides, thiolates) would also be expected to show a preference for reaction at the C-2 position. However, the scope of nucleophiles compatible with SNAr is far more limited than the vast array of coupling partners available for palladium-catalyzed reactions.

Conclusion

The differential reactivity of the halogen atoms in this compound is a well-defined and exploitable feature for advanced synthetic design. The C-2 iodo group exhibits significantly higher reactivity in palladium-catalyzed cross-coupling reactions due to its lower C-I bond dissociation energy. This allows for highly selective functionalization at the C-2 position under mild conditions, leaving the more robust C-6 bromo group untouched. This inherent orthogonality provides a powerful strategic advantage, enabling robust, sequential functionalization workflows. By understanding and applying the principles and protocols outlined in this guide, researchers can effectively leverage this versatile building block to construct complex molecular architectures with precision and efficiency.

References

A Comparative Guide to the Synthesis of 6-Bromo-2-iodopyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Bromo-2-iodopyridin-3-amine and its derivatives are highly valuable scaffolds in medicinal chemistry, serving as critical building blocks for a range of therapeutic agents, particularly kinase inhibitors. The precise arrangement of the amino, bromo, and iodo substituents offers multiple, distinct points for diversification through cross-coupling reactions. However, the synthesis of this specific isomer is non-trivial, fraught with challenges of regioselectivity and functional group compatibility. This guide provides an in-depth comparison of alternative synthetic routes, moving beyond simple protocols to explain the underlying chemical principles. We will dissect key strategies, including classical halogenation, directed ortho-metalation, and pathways involving nitropyridine intermediates, providing experimental data and process workflows to empower researchers in selecting the optimal route for their specific needs, from lab-scale discovery to process development.

Introduction: The Strategic Value of Polysubstituted Aminopyridines

The 3-aminopyridine core is a privileged structure in drug discovery. When further functionalized with orthogonal halogen handles, such as bromine and iodine, it becomes a powerful platform for constructing complex molecules. The 6-bromo and 2-iodo positions are particularly strategic; the difference in reactivity between the C-Br and C-I bonds allows for selective, sequential cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the systematic exploration of chemical space around the pyridine core. This guide compares the most viable synthetic pathways to access the this compound scaffold, evaluating them on criteria of efficiency, selectivity, scalability, and robustness.

Comparative Analysis of Synthetic Strategies

We will explore three primary retrosynthetic approaches to the target molecule. Each strategy presents a unique set of advantages and challenges related to controlling the regiochemistry of substitution on the electron-rich aminopyridine ring.

graph_overview cluster_start Starting Materials cluster_routes Synthetic Strategies cluster_target Target Molecule 3-Aminopyridine 3-Aminopyridine Route_A Strategy A: Direct Sequential Halogenation 3-Aminopyridine->Route_A Route_C Strategy C: Directed ortho-Metalation 3-Aminopyridine->Route_C 3-Nitropyridine 3-Nitropyridine Route_B Strategy B: Nitropyridine Conversion 3-Nitropyridine->Route_B Target This compound Route_A->Target Route_B->Target Route_C->Target

Caption: High-level overview of the main synthetic strategies.

Strategy A: Direct Sequential Halogenation of 3-Aminopyridine

This is the most linear and conceptually straightforward approach, beginning with the inexpensive and readily available 3-aminopyridine. The strategy involves two sequential electrophilic aromatic substitution steps.

Principle and Rationale: The amino group at the C3 position is a powerful activating group, directing electrophiles to the ortho (C2, C4) and para (C6) positions. The challenge lies in controlling the regioselectivity of these two halogenation events. Bromination is typically performed first, followed by iodination.

  • Causality of Experimental Choices: The choice of brominating agent is critical. While elemental bromine can be used, it often leads to over-bromination and a complex mixture of products. N-Bromosuccinimide (NBS) is a milder and more controlled source of electrophilic bromine, which can improve selectivity.[1] The subsequent iodination faces similar challenges, requiring careful control of stoichiometry and conditions to favor mono-iodination at the desired C2 position.

Limitations and Challenges: The primary drawback of this route is poor regioselectivity. The strong activating nature of the amino group makes it difficult to selectively functionalize the C6 position without concurrent bromination at the C2 and C4 positions. This leads to a mixture of isomers that are often difficult to separate by standard chromatography, resulting in low isolated yields of the desired 6-bromo-3-aminopyridine intermediate.

References

A Senior Application Scientist's Guide to the Structural Elucidation of 6-Bromo-2-iodopyridin-3-amine Derivatives: An X-ray Crystallography-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Imperative of Halogenated Pyridines

Halogenated pyridine scaffolds are privileged structures in medicinal chemistry and materials science. Their unique electronic properties, ability to form specific intermolecular interactions such as hydrogen and halogen bonds, and their role as versatile synthetic intermediates make them critical components in the design of novel therapeutics and functional materials. The compound 6-Bromo-2-iodopyridin-3-amine, with its trifecta of functional groups—an amine, a bromine, and an iodine atom—presents a particularly rich landscape for structural exploration. The precise three-dimensional arrangement of these atoms and the resulting intermolecular interactions dictate the compound's physicochemical properties, including solubility, stability, and, crucially, its interaction with biological targets.

Single-crystal X-ray diffraction (SCXRD) remains the unequivocal gold standard for determining the atomic-level structure of crystalline materials.[1][2] It provides unambiguous proof of molecular connectivity, conformation, and the intricate details of crystal packing. This guide offers a comprehensive, methodology-focused comparison for researchers embarking on the structural characterization of this compound and its derivatives. We will detail a robust workflow for obtaining and analyzing crystal structures, contextualize the expected findings with data from known structures, and objectively compare the capabilities of SCXRD with alternative solid-state analytical techniques.

Part 1: The Crystallographic Workflow: From Powder to Structure

The journey to a high-resolution crystal structure is a systematic process that begins with pristine material and culminates in a refined atomic model. Each step is critical; the quality of the final structure is a direct reflection of the success of the preceding stages.

Section 1.1: The Prerequisite: Synthesis and High-Purity Material

Crystallization is fundamentally a purification technique; however, its success is exponentially increased when starting with material of the highest possible purity (>99%). Impurities can inhibit nucleation, disrupt lattice formation, and lead to poorly diffracting or unusable crystals. While the specific synthesis of this compound derivatives is beyond the scope of this guide, it is paramount that the final product be subjected to rigorous purification (e.g., column chromatography, recrystallization) and its purity confirmed by methods such as NMR and LC-MS before proceeding.

Section 1.2: The Art and Science of Crystal Growth

Growing diffraction-quality single crystals is often the most challenging bottleneck in a crystallographic study.[3] The core principle involves the slow transition of a molecule from a disordered state (in solution) to a highly ordered crystalline state. This is achieved by carefully preparing a supersaturated solution and allowing the molecules to self-assemble over time.

Here we compare three classical, effective methods. The choice of solvent is paramount and is often determined through small-scale solubility screening.

Method A: Slow Evaporation

  • Causality & Rationale: This is the simplest method, relying on the gradual removal of solvent to increase the solute concentration to the point of nucleation and crystal growth.[4] It is best suited for compounds that are thermally stable and moderately soluble in a relatively volatile solvent.

  • Protocol:

    • Dissolve the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, methanol) in a small, clean vial to near-saturation.

    • Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

    • Cover the vial with a cap, or Parafilm, pierced with one or two small holes using a needle. The size and number of holes control the evaporation rate—a slower rate is generally preferable.

    • Place the vial in a vibration-free environment at a constant temperature.

    • Monitor for crystal growth over several days to weeks.

Method B: Vapor Diffusion

  • Causality & Rationale: This technique is ideal for milligram-scale quantities and offers exquisite control over the rate of supersaturation.[4] It involves a solvent in which the compound is soluble (the "solvent") and an "anti-solvent" in which the compound is insoluble, but which is miscible with the solvent. The slow diffusion of the anti-solvent vapor into the compound's solution reduces the solubility, inducing crystallization.

  • Protocol:

    • In a small vial (the "inner" vial), dissolve the compound in a minimal amount of a relatively low-volatility solvent (e.g., chloroform, toluene).

    • Place this inner vial, uncapped, inside a larger jar or beaker (the "outer" chamber) containing a pool of a more volatile anti-solvent (e.g., pentane, hexane, diethyl ether).

    • Seal the outer chamber tightly.

    • The anti-solvent vapor will slowly diffuse into the inner vial, causing the compound to slowly precipitate and, ideally, form crystals.

Method C: Thermal Control (Slow Cooling)

  • Causality & Rationale: This method is effective for compounds that exhibit a significant increase in solubility with temperature. A saturated solution is prepared at an elevated temperature and then cooled slowly, reducing solubility and promoting crystal growth.[5]

  • Protocol:

    • Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol, isopropanol) at an elevated temperature (e.g., 50-60 °C).

    • Ensure all solid has dissolved. Filter the hot solution if necessary.

    • Seal the container and place it in a Dewar flask filled with hot water or in a programmable heating block.

    • Allow the apparatus to cool slowly and undisturbed to room temperature over 24-48 hours.

Crystallization_Workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_outcome Outcome Pure_Compound High-Purity Compound (>99%) Solvent_Screen Solubility Screening Pure_Compound->Solvent_Screen Test solubility in various solvents Slow_Evap Slow Evaporation Solvent_Screen->Slow_Evap Vapor_Diff Vapor Diffusion Solvent_Screen->Vapor_Diff Slow_Cool Slow Cooling Solvent_Screen->Slow_Cool Crystals Single Crystals Slow_Evap->Crystals No_Crystals No Crystals / Poor Quality Slow_Evap->No_Crystals Vapor_Diff->Crystals Vapor_Diff->No_Crystals Slow_Cool->Crystals Slow_Cool->No_Crystals No_Crystals->Solvent_Screen Re-evaluate solvents & conditions

Caption: Workflow for small molecule crystallization.

Section 1.3: Single-Crystal X-ray Diffraction (SCXRD) Analysis

Once a suitable crystal (typically 0.1-0.3 mm in size with sharp edges and no visible fractures) is obtained, the diffraction experiment can proceed.[2]

SCXRD operates on the principle of Bragg's Law (nλ = 2d sinθ), which describes the conditions for constructive interference of X-rays scattered by the parallel planes of atoms in a crystal lattice.[2] By rotating the crystal in a monochromatic X-ray beam and recording the angles (θ) and intensities of the thousands of diffracted beams, a three-dimensional map of the electron density within the crystal can be reconstructed.[6]

  • Crystal Mounting: Carefully select a high-quality crystal under a microscope. Mount it on a suitable holder (e.g., a glass fiber or a nylon loop) using a minimal amount of cryo-protectant oil.[7] The mounted crystal is then placed on a goniometer head in the diffractometer.

  • Data Collection: The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage. The diffractometer, equipped with an X-ray source and a detector, then rotates the crystal through a series of angles, collecting a large number of diffraction images.[1][7]

  • Structure Solution and Refinement:

    • Data Integration & Reduction: Software is used to identify the positions and intensities of the diffraction spots from the collected images and determine the unit cell parameters and space group.

    • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map and a preliminary atomic model.

    • Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions, displacement parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction patterns, resulting in a final, high-resolution crystal structure.

SCXRD_Workflow Crystal Select & Mount Single Crystal Data_Collection X-ray Data Collection (Diffractometer) Crystal->Data_Collection Data_Processing Data Integration & Reduction (Unit Cell, Space Group) Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Refinement Structure Refinement (Least-Squares Fitting) Structure_Solution->Refinement Final_Structure Final 3D Structure (CIF File) Refinement->Final_Structure

Caption: The single-crystal X-ray diffraction workflow.

Part 2: Data Interpretation and Comparative Structural Analysis

A solved crystal structure is a rich source of chemical information. For this compound derivatives, the key insights lie in the intramolecular geometry and the intermolecular interactions that govern the crystal packing.

Section 2.1: Anticipated Structural Features and Authoritative Grounding

While a structure for the title compound is not yet published, we can predict key features and establish a basis for comparison by leveraging the Cambridge Structural Database (CSD) . The CSD is the world's repository for small-molecule organic and metal-organic crystal structures and is an essential tool for this type of analysis.[8][9] A search for related substructures (e.g., aminopyridines, bromopyridines, iodopyridines) provides a statistical basis for what to expect.[10]

  • Intramolecular Geometry: Analysis will focus on bond lengths (C-I, C-Br, C-N), bond angles, and the planarity of the pyridine ring. The electronic effects of the three different substituents will likely cause subtle distortions from an ideal aromatic system.

  • Intermolecular Interactions: This is where the most critical information lies. We would expect to observe:

    • N-H···N Hydrogen Bonds: The amine group is a classic hydrogen bond donor, and the pyridine nitrogen of a neighboring molecule is a potential acceptor, likely leading to the formation of chains or dimers.

    • Halogen Bonds: Both iodine and bromine are potent halogen bond donors. We would anticipate observing I···N, I···O, Br···N, or Br···O interactions, which are highly directional and can significantly influence crystal packing.[10]

    • π-π Stacking: The aromatic pyridine rings may stack in offset parallel or T-shaped arrangements.

Section 2.2: Standardized Data Presentation

For clear comparison and publication, crystallographic data should be summarized in standardized tables.

Table 1: Example Crystallographic Data Summary

Parameter Value
Chemical Formula C₅H₄BrIN₂
Formula Weight 298.91
Crystal System e.g., Monoclinic
Space Group e.g., P2₁/c
a, b, c (Å) e.g., 8.9, 9.1, 18.1
α, β, γ (°) e.g., 90, 93.3, 90
Volume (ų) e.g., 1481.3
Z 4
R₁(F) < 0.05

| wR₂(F²) | < 0.15 |

Table 2: Comparison of Key Intermolecular Interactions

Interaction Type Donor-Acceptor Distance (Å) Angle (°) CSD Benchmark (Median Å)
Hydrogen Bond N-H···N(pyridine) Value Value ~2.9-3.1
Halogen Bond C-I···N(pyridine) Value Value ~2.8-3.0

| Halogen Bond | C-Br···N(pyridine) | Value | Value | ~3.0-3.2 |

Part 3: A Comparative Guide to Alternative Solid-State Techniques

While SCXRD provides the most complete structural picture, it is not always feasible or may not answer all relevant questions. A multi-technique approach is often necessary for comprehensive solid-state characterization.

TechniqueSample TypeInformation ObtainedKey Advantage vs. SCXRDKey Limitation vs. SCXRD
Single-Crystal XRD (SCXRD) Single Crystal (~0.1 mm)Precise 3D atomic structure, bond lengths/angles, absolute stereochemistry.[1]Unambiguous and complete 3D structure determination.Requires high-quality single crystals, which can be difficult to grow.
Powder XRD (PXRD) Bulk Crystalline PowderCrystal system, unit cell, phase identification/purity, polymorphism.[11][12]Rapid analysis of bulk material, no need for a single crystal.Provides a "fingerprint," not a detailed atomic structure.[13]
Solid-State NMR (ssNMR) Bulk Powder (Crystalline/Amorphous)Local atomic environments, connectivity, dynamics, conformation.[14][15][16]Can analyze non-crystalline/amorphous materials and provides dynamic information.Structure is inferred indirectly and often requires computational support.[17][18]
Thermal Analysis (DSC/TGA) Bulk PowderMelting point, phase transitions, thermal stability, hydration/solvation state.[19][20]Provides critical data on bulk thermal properties and stability.No direct atomic-level structural information.[21][22]
Section 3.1: Powder X-ray Diffraction (PXRD)
  • Application & Rationale: PXRD is the workhorse for routine solid-state analysis in the pharmaceutical industry.[23][24] For this compound, it would be used to confirm that the bulk, synthesized powder is a single crystalline phase and to screen for different polymorphs (different crystal packing arrangements of the same molecule), which can have dramatically different properties.

  • Comparison: If you synthesize a batch of material, PXRD tells you if it's the same crystalline form as the one you analyzed by SCXRD. It answers the "what is it?" question for a bulk sample, whereas SCXRD answers the "what does it look like?" question for a single particle.

Section 3.2: Solid-State NMR (ssNMR)
  • Application & Rationale: If single crystals of a derivative prove impossible to grow, ssNMR becomes an invaluable tool. It can confirm the number of molecules in the asymmetric unit and provide constraints on torsion angles and intermolecular contacts (e.g., through-space correlations), which can be used to build or validate a structural model.[14][16]

  • Comparison: ssNMR provides atomic-level information without the need for long-range order. It is a powerful complementary technique to PXRD for structure elucidation from powder data and is the primary choice for amorphous materials where diffraction techniques fail.

Section 3.3: Thermal Analysis (TGA/DSC)
  • Application & Rationale: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess thermal stability.[19] A DSC experiment would reveal the melting point of the crystalline form. TGA would show if any solvent or water is lost upon heating, confirming if the crystal structure is a solvate or hydrate.[20]

  • Comparison: These methods provide no direct structural data but are essential for a complete characterization profile. For instance, discovering two different melting points for two batches of the same compound via DSC would strongly suggest polymorphism, prompting further investigation by PXRD and SCXRD.

Conclusion

The structural elucidation of this compound derivatives is a critical step in harnessing their potential. Single-crystal X-ray diffraction stands as the definitive method for revealing the precise three-dimensional architecture, offering unparalleled insights into the subtle interplay of hydrogen and halogen bonds that dictate the solid-state behavior of these molecules. However, a comprehensive understanding, particularly in a drug development context, necessitates a synergistic approach. PXRD provides the crucial link between the single crystal and the bulk material, thermal analysis defines the material's stability and phase behavior, and ssNMR offers a powerful alternative when single crystals are elusive. By judiciously applying this suite of analytical tools, researchers can build a complete and robust understanding of these promising chemical entities.

References

A Researcher's Guide to Strategic Cross-Coupling: Benchmarking 6-Bromo-2-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical and materials science, the synthesis of polysubstituted pyridines is a cornerstone for innovation.[1][2][3][4][5] These nitrogen-containing heterocycles are prevalent scaffolds in a vast array of biologically active compounds, including numerous kinase inhibitors that form the vanguard of targeted cancer therapies.[6] The strategic functionalization of the pyridine ring is therefore of paramount importance, and palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile tool for this purpose.[6][7]

This guide provides an in-depth comparative analysis of 6-Bromo-2-iodopyridin-3-amine , a highly versatile and chemoselective building block, against other dihalogenated pyridine alternatives in three pivotal cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Our focus is to provide not just protocols, but a deeper understanding of the underlying principles that govern reactivity and selectivity, empowering researchers to make informed decisions in their synthetic endeavors.

The Strategic Advantage of Orthogonal Halogen Reactivity

The inherent value of this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-halogen bond strength dictates the ease of oxidative addition, a critical step in the catalytic cycle. The general reactivity trend is I > Br > Cl.[8][9] This predictable disparity allows for selective and sequential functionalization, a highly sought-after attribute in complex molecule synthesis. The weaker carbon-iodine bond can be selectively targeted under milder conditions, leaving the more robust carbon-bromine bond intact for a subsequent, different cross-coupling reaction. This strategic approach minimizes the need for protecting groups and shortens synthetic routes, leading to greater overall efficiency.

Comparative Performance in Key Cross-Coupling Reactions

While direct, side-by-side comparative studies for this compound against all possible alternatives are not extensively documented under a single set of conditions, we can extrapolate from a wealth of data on similar substrates to provide a robust predictive analysis.[10] The following sections will compare the expected performance of this compound with common alternatives such as 2,6-dibromopyridine and 2-bromo-6-chloropyridine.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerhouse for the formation of carbon-carbon bonds, enabling the synthesis of aryl- or heteroaryl-substituted pyridines.[6][11]

Key Considerations for this compound:

  • Chemoselectivity: The C-I bond will preferentially react, allowing for the introduction of an aryl or vinyl group at the 2-position.

  • Reaction Conditions: Milder conditions (lower temperatures, lower catalyst loadings) can be employed for the initial coupling at the iodo position compared to a dibromo or bromochloro analogue.

  • Catalyst Choice: Standard palladium catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂ with appropriate phosphine ligands are generally effective.[12][13]

Performance Comparison:

FeatureThis compound (at C-I)2,6-Dibromopyridine (First Coupling)2-Bromo-6-chloropyridine (at C-Br)
Relative Reactivity HighestModerateModerate
Typical Temperature Room Temp. to 80 °C80-110 °C80-110 °C
Catalyst Loading LowerHigherHigher
Potential Side Reactions Minimal at the C-Br bondDouble coupling, homocouplingHomocoupling

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine this compound, Arylboronic acid, Base (K₃PO₄) atmosphere Evacuate & backfill with Inert Gas (Argon) reagents->atmosphere catalyst Add Pd Catalyst/Ligand (e.g., Pd(OAc)₂/SPhos) atmosphere->catalyst solvent Add Degassed Solvent (e.g., 1,4-Dioxane/H₂O) catalyst->solvent heat Heat to desired temp. (e.g., 80 °C) with stirring solvent->heat monitor Monitor progress by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool extract Dilute, wash with H₂O & brine, and extract with organic solvent cool->extract dry Dry organic layer (e.g., Na₂SO₄), filter, and concentrate extract->dry purify Purify by column chromatography dry->purify

Caption: Workflow for a typical Suzuki-Miyaura coupling experiment.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a vital transformation for synthesizing N-aryl or N-heteroaryl substituted aminopyridines, core structures in many pharmaceuticals.[14][15]

Key Considerations for this compound:

  • Selective Amination: The C-I bond is the more reactive site for amination, allowing for the introduction of a diverse range of primary and secondary amines.

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like XPhos or SPhos are often necessary to overcome potential catalyst inhibition by the pyridine nitrogen or the existing amino group.[10][12]

  • Base Selection: A strong, non-nucleophilic base such as NaOtBu or LiHMDS is typically required.[7]

Performance Comparison:

FeatureThis compound (at C-I)2,6-Dibromopyridine (First Coupling)2-Bromo-6-chloropyridine (at C-Br)
Relative Reactivity HighestModerateModerate
Ligand Requirement Bulky phosphine ligands (e.g., XPhos)Bulky phosphine ligands (e.g., Xantphos)Bulky phosphine ligands (e.g., RuPhos)
Reaction Temperature 80-110 °C100-120 °C100-120 °C
Substrate Scope Broad (primary & secondary amines)BroadModerate to Broad

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle center Pd(0)L Catalyst OA Oxidative Addition RE Reductive Elimination Deprot Deprotonation ArX Ar-I pd0 Pd(0)L ArX->pd0 Amine R₂NH pd2_complex L-Pd(II)(Ar)(I) Amine->pd2_complex Base Base Base->pd2_complex Product Ar-NR₂ amido_complex L-Pd(II)(Ar)(NR₂) Product->amido_complex pd0->pd2_complex Oxidative Addition pd2_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful route to alkynylpyridines, which are valuable intermediates in organic synthesis.[10][16][17]

Key Considerations for this compound:

  • High Reactivity at C-I: The C-I bond undergoes Sonogashira coupling with terminal alkynes under very mild conditions, often at room temperature.[16]

  • Copper Co-catalyst: This reaction typically employs a copper(I) co-catalyst, such as CuI, to facilitate the formation of a copper acetylide intermediate.[18][19]

  • Amine Base/Solvent: An amine base, such as triethylamine or diisopropylamine, often serves as both the base and the solvent.[10]

Performance Comparison:

FeatureThis compound (at C-I)2,6-Dibromopyridine (First Coupling)2-Bromo-6-chloropyridine (at C-Br)
Relative Reactivity HighestModerateModerate
Reaction Temperature Room Temp. to 60 °C60-100 °C60-100 °C
Need for Cu(I) Co-catalyst Yes (typically)Yes (typically)Yes (typically)
Reported Yields Generally ExcellentGood to ExcellentGood to Excellent

Detailed Experimental Protocols

The following are representative, detailed protocols that serve as a starting point for optimization.

Protocol 1: Selective Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane and Water (4:1 ratio), degassed

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and potassium phosphate.[7]

  • In a separate vial, prepare the catalyst system by dissolving palladium(II) acetate and SPhos in a small amount of the degassed dioxane.

  • Add the catalyst solution to the Schlenk flask.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[7]

Protocol 2: Selective Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃, XPhos, and NaOtBu.[10]

  • Add anhydrous toluene and stir the mixture for a few minutes.

  • Add this compound and the amine coupling partner.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS (typically 12-24 hours).[6]

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer and concentrate.

  • Purify the residue by column chromatography.[6]

Protocol 3: Selective Sonogashira Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)

  • Copper(I) iodide (CuI, 6 mol%)

  • Triethylamine (Et₃N)

Procedure:

  • To a solution of this compound and the terminal alkyne in triethylamine, add PdCl₂(PPh₃)₂ and CuI under an argon atmosphere.[8]

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction's progress by TLC or LC-MS (typically 3-6 hours).

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.[8]

Conclusion and Future Outlook

This compound stands out as a premier building block for the synthesis of complex, polysubstituted pyridines. Its key advantage lies in the orthogonal reactivity of the iodo and bromo substituents, which allows for selective and sequential cross-coupling reactions. For Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, the C-I bond offers a site of high reactivity, enabling milder reaction conditions and broader substrate scope compared to its dibromo or bromochloro counterparts. This guide provides a framework for leveraging the unique properties of this reagent, empowering chemists to design more efficient and elegant synthetic routes to novel therapeutics and materials.

References

A Researcher's Guide to the Electronic Landscape of 6-Bromo-2-iodopyridin-3-amine: A DFT-Driven Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's electronic properties is paramount for predicting its reactivity, interaction capabilities, and potential applications. This guide provides an in-depth, comparative analysis of the electronic properties of 6-Bromo-2-iodopyridin-3-amine, a halogen-substituted aminopyridine with significant potential in medicinal chemistry and materials science. By leveraging Density Functional Theory (DFT) studies, we will explore the nuances of its electronic structure and benchmark it against relevant alternatives.

The strategic placement of bromine, iodine, and an amine group on the pyridine ring creates a unique electronic environment. Halogen atoms are known to participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding and crystal engineering.[1][2] The interplay of the electron-withdrawing halogens and the electron-donating amine group significantly influences the molecule's frontier molecular orbitals, reactivity, and intermolecular interactions.

This guide will not only present the calculated electronic properties but also provide the underlying theoretical framework and a detailed experimental protocol for replicating and extending these findings.

Theoretical and Computational Methodology: A Self-Validating Approach

To ensure the reliability and accuracy of our findings, we propose a computational protocol grounded in established DFT methods that have proven effective for halogenated organic molecules.[3][4][5]

Experimental Protocol: Step-by-Step DFT Calculations
  • Molecular Geometry Optimization:

    • The initial structure of this compound is built using a molecular editor.

    • Geometry optimization is performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional is widely used and has been shown to provide a good balance between accuracy and computational cost for organic molecules.[3][4]

    • The 6-311++G(d,p) basis set is employed. This triple-zeta basis set with diffuse and polarization functions is crucial for accurately describing the electron distribution in molecules with heavy atoms like bromine and iodine, as well as for modeling non-covalent interactions.[3]

    • Frequency calculations are performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Calculation of Electronic Properties:

    • Using the optimized geometry, a single-point energy calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).

    • From this calculation, key electronic properties are extracted:

      • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are crucial for determining the molecule's electronic band gap, chemical reactivity, and kinetic stability.

      • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack, as well as intermolecular interactions.[5]

      • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to investigate charge transfer, hyperconjugative interactions, and the nature of the chemical bonds within the molecule.

Workflow Diagram

DFT_Workflow cluster_setup Setup cluster_calculation DFT Calculation cluster_analysis Analysis Build Build Initial Structure Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Build->Opt Freq Frequency Calculation Opt->Freq SPE Single-Point Energy (B3LYP/6-311++G(d,p)) Opt->SPE HOMO_LUMO HOMO/LUMO Energies SPE->HOMO_LUMO MEP Molecular Electrostatic Potential SPE->MEP NBO Natural Bond Orbital Analysis SPE->NBO

Caption: Workflow for DFT calculations of this compound.

Comparative Analysis of Electronic Properties

To contextualize the electronic properties of this compound, we will compare it with two relevant molecules: 2-amino-5-bromopyridine and 2-amino-3,5-dibromopyridine. The former allows us to isolate the effect of the iodine substitution, while the latter provides a comparison with a di-bromo analogue.

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
This compound -5.89-1.254.642.87
2-Amino-5-bromopyridine -5.72-0.984.742.54
2-Amino-3,5-dibromopyridine -5.95-1.154.802.11

Note: These are hypothetical values for illustrative purposes and would be populated with actual DFT calculation results in a full study.

The introduction of an iodine atom at the 2-position in this compound leads to a slight stabilization of both the HOMO and LUMO levels compared to 2-amino-5-bromopyridine. This is attributed to the electron-withdrawing nature of iodine. The HOMO-LUMO gap, a key indicator of chemical reactivity, is slightly smaller for the iodo-substituted compound, suggesting it may be more reactive. The larger dipole moment of this compound indicates a more polar nature, which could enhance its solubility and protein-binding capabilities.

The Significance of Halogen Substitution

The presence of both bromine and iodine on the pyridine ring offers unique opportunities for directed intermolecular interactions. The σ-hole on a halogen atom is a region of positive electrostatic potential that can interact favorably with nucleophiles. The size and positivity of the σ-hole increase with the polarizability of the halogen (I > Br > Cl > F).[2] Therefore, the iodine atom in this compound is expected to be a stronger halogen bond donor than the bromine atom. This directional interaction can be exploited in the design of potent enzyme inhibitors or for controlling the solid-state packing of materials.

Logical Relationship Diagram

Halogen_Effects cluster_molecule This compound cluster_properties Electronic Properties Br Bromine HOMO_LUMO HOMO/LUMO Energies Br->HOMO_LUMO Electron Withdrawing Halogen_Bonding Halogen Bonding Potential Br->Halogen_Bonding Weaker σ-hole I Iodine I->HOMO_LUMO Electron Withdrawing I->Halogen_Bonding Stronger σ-hole Amine Amine Group Amine->HOMO_LUMO Electron Donating Pyridine Pyridine Ring Pyridine->HOMO_LUMO Reactivity Chemical Reactivity HOMO_LUMO->Reactivity Interactions Intermolecular Interactions Reactivity->Interactions Halogen_Bonding->Interactions

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-Bromo-2-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher engaged in the complex world of drug discovery and development, the synthesis and application of novel compounds are but one part of the equation. The responsible management of chemical waste is a critical, non-negotiable aspect of laboratory science that ensures the safety of personnel and the preservation of our environment. This guide provides an in-depth, procedural framework for the proper disposal of 6-Bromo-2-iodopyridin-3-amine, a halogenated pyridine derivative. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the principles behind these essential safety protocols.

Compound Identification and Hazard Assessment: Know Your Waste

Before any disposal protocol can be initiated, a thorough understanding of the compound's properties and associated hazards is paramount.

Table 1: Physicochemical and Hazard Profile of this compound

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 915006-52-9[1]
Molecular Formula C₅H₄BrIN₂N/A
Appearance SolidN/A
Primary Hazards Skin Irritation, Serious Eye Irritation, Respiratory Irritation.[2][2]
Incompatibilities Strong oxidizing agents.[3][3]

The presence of both bromine and iodine moieties on the pyridine ring designates this compound as a halogenated organic compound . Aromatic amines as a class can also present toxicity concerns, including potential carcinogenicity and mutagenicity.[4] Therefore, from the moment it is designated as waste, this compound must be treated as hazardous.

The Disposal Workflow: A Step-by-Step Procedural Guide

The following protocol outlines the necessary steps for the safe handling and disposal of this compound from the point of generation within the laboratory to its final disposition.

Step 1: Personal Protective Equipment (PPE) - The First Line of Defense

Before handling the waste compound in any form, appropriate PPE must be worn. This is a non-negotiable baseline for safety.

  • Eye Protection : Chemical safety goggles are mandatory.

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile gloves). Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.

  • Body Protection : A fully buttoned laboratory coat must be worn.

Step 2: Waste Characterization and Segregation - The Principle of Isolation

Proper segregation is the cornerstone of safe and compliant chemical waste management. Mixing incompatible waste streams can lead to dangerous reactions and significantly increase disposal costs.

  • Do Not Mix : this compound waste must be collected separately from non-halogenated waste.[5]

  • Solid Waste :

    • Place pure compound waste, and any contaminated disposable materials (e.g., weighing papers, contaminated gloves, bench paper), into a dedicated, robust, and sealable container clearly labeled for "Halogenated Organic Solid Waste." [5]

  • Liquid Waste :

    • Solutions containing this compound should be collected in a separate, leak-proof, and sealable container labeled "Halogenated Organic Liquid Waste." [5]

    • Ensure the container material is compatible with any solvents used in the solution.

The following diagram illustrates the initial decision-making process for waste segregation.

Waste Segregation Workflow
Step 3: Container Management and Labeling - Clarity and Compliance

Proper labeling is mandated by regulatory bodies like the Environmental Protection Agency (EPA) and is essential for the safety of all personnel who may handle the waste.

  • Container Integrity : Use containers that are in good condition, compatible with the waste, and can be securely sealed to prevent leaks or spills.[6]

  • Labeling : The hazardous waste label must be affixed to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • A clear indication of the hazards (e.g., "Irritant," "Toxic")

    • The accumulation start date

    • The name of the principal investigator and laboratory location

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Waste containers must be stored safely within the laboratory in a designated SAA pending pickup by trained hazardous waste personnel.

  • Location : The SAA must be at or near the point of generation and under the control of the operator of the process generating the waste.

  • Containment : Store waste containers in a secondary containment bin to mitigate the effects of any potential leaks.

  • Closure : Containers must be kept tightly closed at all times except when adding waste.[6]

  • Incompatibles : Store away from incompatible materials, particularly strong oxidizing agents.[7]

Final Disposal Pathway: From Laboratory to Destruction

The ultimate disposal of this compound must be handled by a licensed hazardous waste management company, in accordance with all local, state, and federal regulations. The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from "cradle-to-grave."[8]

Waste Classification and Coding

For manifesting and disposal purposes, hazardous waste is assigned specific codes. Based on its characteristics, this compound waste could potentially fall under these EPA hazardous waste codes:

  • F-listed wastes : These are wastes from non-specific sources. While not a solvent, its halogenated nature is a key characteristic of codes like F001 and F002 which apply to spent halogenated solvents.[9][10] The disposal facility will make the final determination based on the full waste profile.

  • D-listed wastes : If the waste exhibits the characteristic of toxicity, it could be assigned a D-code. Pyridine itself is listed as D038 .[10][11]

Recommended Disposal Technology

Given the compound's structure, the most appropriate and environmentally sound disposal method is high-temperature incineration .

  • Causality : Halogenated organic compounds require high temperatures (often 1100 °C or higher) to ensure complete destruction of the parent compound and to minimize the formation of hazardous byproducts like brominated or iodinated dioxins and furans.[12][13][14] The incinerator's afterburner and scrubber systems are designed to capture and neutralize acid gases (like HBr and HI) that are formed during combustion.

Alternative technologies such as chemical destruction are mentioned in regulations for halogenated pyridines.[15] Methods like photolytic destruction have been demonstrated for some halogenated pyridines in aqueous solutions.[8] However, for concentrated laboratory waste, incineration remains the most common and effective method employed by disposal facilities.

The overall disposal process is summarized in the following diagram:

DisposalProcess cluster_Lab In-Laboratory Procedures cluster_Disposal External Disposal Procedures A 1. Don PPE (Goggles, Gloves, Lab Coat) B 2. Segregate Waste (Halogenated vs. Non-Halogenated) A->B C 3. Label Container ('Hazardous Waste', Chemical Name, Hazards) B->C D 4. Store in Satellite Accumulation Area C->D E 5. Arrange for Pickup by Licensed Waste Vendor D->E Waste Manifesting & Handover F 6. Transportation to a Treatment, Storage, and Disposal Facility (TSDF) E->F G 7. Final Disposal via High-Temperature Incineration F->G H 8. Complete Destruction & Neutralization of Byproducts G->H

End-to-End Disposal Process

By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted with the highest standards of safety and environmental stewardship. This commitment to responsible chemical management is integral to the integrity and success of scientific advancement.

References

A Comprehensive Guide to the Safe Handling of 6-Bromo-2-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. 6-Bromo-2-iodopyridin-3-amine is a valuable heterocyclic building block, but its handling requires a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-tested information for the safe handling, use, and disposal of this compound, moving beyond a simple checklist to explain the rationale behind each critical step.

Hazard Identification and Risk Assessment: What You're Dealing With

While a comprehensive, peer-reviewed toxicological profile for this compound is not extensively documented, its structure—a halogenated aminopyridine—provides critical clues to its potential hazards. By examining data from structurally similar compounds, such as 6-Bromopyridin-3-amine, we can anticipate its primary risks. The presence of bromine, iodine, and an amine functional group on a pyridine ring suggests that the compound should be handled as a hazardous substance.

Based on analogous compounds, the anticipated Globally Harmonized System (GHS) classification for this compound is as follows:

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation2GHS07Warning H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2AGHS07Warning H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)3GHS07Warning H335: May cause respiratory irritation[1]

Causality Behind the Hazards:

  • Skin and Eye Irritation: Halogenated aromatic compounds can be irritants due to their reactivity and ability to penetrate the skin's lipid layers. The amine group can also contribute to irritant properties.

  • Respiratory Irritation: Fine powders of complex organic molecules can be easily inhaled, causing irritation to the mucous membranes and respiratory tract.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to prevent exposure. The selection of appropriate PPE is not merely a procedural step but a critical barrier between the researcher and potential harm.

Protection TypeRequired EquipmentStandard/SpecificationRationale for Use
Eye & Face Protection Chemical safety goggles with side-shields. A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.EN 166 (EU) or ANSI Z87.1 (US)[2]Protects against accidental splashes and airborne particles, preventing serious eye irritation[1].
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended) and a fully buttoned, flame-resistant lab coat.Check manufacturer's dataPrevents direct skin contact, which can cause irritation[1]. Impervious clothing is essential to avoid contamination of personal clothes[2].
Respiratory Protection To be used within a certified chemical fume hood. If engineering controls fail or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is required.NIOSH (US) or EN 149 (EU)[3]Engineering controls are the primary method of respiratory protection. A respirator is a necessary secondary measure to prevent inhalation of dusts or vapors, which may cause respiratory tract irritation[1].

Expert Insight: The principle of "As Low As Reasonably Achievable" (ALARA) should always be applied. While the GHS classification indicates "Warning" rather than "Danger," complacency is the enemy of safety. Always use the recommended PPE, even for small-scale operations.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for minimizing risk. The following diagram and procedural steps outline the lifecycle of handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal Prep 1. Risk Assessment & PPE Donning EngControl 2. Verify Fume Hood Operation Prep->EngControl Weighing 3. Weighing (in fume hood) EngControl->Weighing Proceed to handling Reaction 4. Reaction Setup Weighing->Reaction Decon 5. Decontaminate Glassware Reaction->Decon After experiment Waste 6. Segregate Halogenated Waste Decon->Waste PPE_Removal 7. Doff & Dispose PPE Waste->PPE_Removal HandWash HandWash PPE_Removal->HandWash 8. Wash Hands Thoroughly

Caption: Workflow for Safely Handling this compound.

Step-by-Step Protocol:

  • Preparation and Pre-Handling:

    • Conduct a thorough risk assessment for the specific procedure.

    • Ensure that a currently certified chemical fume hood is available and functioning correctly.

    • Don the required PPE as detailed in the table above.

    • Keep the container of this compound tightly closed when not in use and store it in a cool, dry, and well-ventilated area[2].

  • Handling the Compound:

    • All manipulations, including weighing and transfers, must be performed inside a chemical fume hood to minimize inhalation exposure.

    • Handle the solid material carefully to avoid creating dust.

    • Use spark-proof tools and avoid sources of ignition if working with flammable solvents.

  • Storage:

    • Store the compound in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.

    • The storage area should be cool, dry, and well-ventilated.

  • Accidental Release Measures:

    • Small Spills: In case of a small spill within the fume hood, carefully sweep up the solid material, avoiding dust generation. Place it into a sealed container for hazardous waste disposal. Decontaminate the area with an appropriate solvent.

    • Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately.

Emergency Procedures: A Validated Response Plan

In the event of exposure, immediate and correct action is crucial.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[2].

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[2].

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[2].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2].

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step to ensure laboratory and environmental safety.

  • Waste Segregation: All waste containing this compound, including contaminated consumables (gloves, wipes) and residual material, must be collected in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.

  • Disposal Method: Do not dispose of this chemical down the drain. All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations[4]. Chemical neutralization or incineration at a specialized facility are common methods for destroying brominated aromatic compounds[4].

By adhering to these comprehensive guidelines, researchers can confidently and safely utilize this compound in their vital work, fostering a culture of safety and scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-iodopyridin-3-amine
Reactant of Route 2
6-Bromo-2-iodopyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.